molecular formula C38H58N6O2 B609673 NTE-122 dihydrochloride CAS No. 166967-84-6

NTE-122 dihydrochloride

カタログ番号: B609673
CAS番号: 166967-84-6
分子量: 630.92
InChIキー: SIHFCVXQGXGQQO-WXUXXXNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

NTE-122 is a potent, selective and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).

特性

CAS番号

166967-84-6

分子式

C38H58N6O2

分子量

630.92

IUPAC名

1-cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea

InChI

InChI=1S/C38H58N6O2/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46)

InChIキー

SIHFCVXQGXGQQO-WXUXXXNLSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NTE-122;  NTE 122;  NTE122; 

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Investigational Therapeutics Potentially Related to "NTE-122"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Searches for "NTE-122 dihydrochloride" did not yield a specific therapeutic agent. However, the query returned information on several similarly named investigational drugs: ABT-122 , a dual-specific antibody; GNTI-122 , an engineered cell therapy; and BNT122 , an mRNA-based cancer vaccine. This guide provides a detailed technical overview of the mechanisms of action for these compounds, which are likely the subject of the original query.

ABT-122: A Dual Variable Domain Immunoglobulin (DVD-Ig™) Targeting TNF and IL-17A

ABT-122 is a bispecific monoclonal antibody designed for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA) and psoriatic arthritis (PsA).[1][2] Its core mechanism involves the simultaneous neutralization of two key pro-inflammatory cytokines: Tumor Necrosis Factor (TNF) and Interleukin-17A (IL-17A).[1][3]

Core Mechanism of Action

ABT-122 is engineered as a Dual Variable Domain immunoglobulin (DVD-Ig™), which incorporates two distinct antigen-binding sites into a single molecule.[4][5] Each molecule of ABT-122 possesses two binding domains for TNF and two for IL-17A, maintaining a constant 2:2 binding ratio.[6] This structure allows ABT-122 to bind and neutralize both cytokines concurrently.[1][5] In vitro studies have confirmed that the binding of one cytokine does not impede the high-affinity binding of the other.[6] By blocking both TNF and IL-17A, ABT-122 aims to achieve greater clinical efficacy than neutralizing either cytokine alone.[5]

Quantitative Data
ParameterTargetValueSource
Binding Affinity (KD) Human TNF11 pM[7]
Binding Affinity (KD) Human IL-17A45 pM[7]
In Vitro Functional Activity TNF & IL-17A NeutralizationLow pM range[7]
Effective Half-life In RA patients10-18 days[6][8]
Steady-State Serum Concentrations (Ctrough) at Week 12 60 mg every other week1.4 µg/ml[6]
Steady-State Serum Concentrations (Ctrough) at Week 12 120 mg every other week4.4 µg/ml[6]
Steady-State Serum Concentrations (Ctrough) at Week 12 120 mg every week12.1 µg/ml[6]
Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity: The dual-binding capacity of ABT-122 was assessed using SPR. This technique measures the binding kinetics and affinity of molecules in real-time. In these experiments, ABT-122 was shown to sequentially bind to both human TNF and human IL-17A, confirming its bispecific nature.[5]

In Vitro Neutralization Assay: The functional activity of ABT-122 was determined by its ability to inhibit the biological effects of TNF and IL-17A.[4][5] Human fibroblast-like synoviocytes (FLS) derived from RA patients were stimulated with TNF and IL-17A to induce the production of IL-6, a pro-inflammatory cytokine. The potency of ABT-122 was quantified by its ability to inhibit this IL-6 production.[5][6] Serum samples from subjects who received ABT-122 were also tested in this assay to confirm its neutralizing activity in a biological matrix.[5]

Signaling Pathway and Experimental Workflow Diagrams

ABT122_Mechanism cluster_cell Target Cell (e.g., Synoviocyte) TNF TNF TNFR TNF Receptor TNF->TNFR IL-17A IL-17A IL17R IL-17 Receptor IL-17A->IL17R Binds ABT122 ABT-122 (DVD-Ig™) ABT122->TNF Neutralizes ABT122->IL-17A Signaling Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPKs) TNFR->Signaling IL17R->Signaling Gene Gene Transcription (IL-6, Chemokines) Signaling->Gene Activates Inflammation Inflammation Gene->Inflammation Promotes

Caption: Mechanism of ABT-122 dual cytokine blockade.

GNTI-122: An Engineered Regulatory T-Cell (EngTreg) Therapy for Type 1 Diabetes

GNTI-122 is an investigational, autologous engineered regulatory T-cell (EngTreg) therapy being developed for the treatment of Type 1 Diabetes (T1D).[9][10] The therapy aims to restore immune tolerance and protect the insulin-producing beta cells in the pancreas from autoimmune destruction.[10][11]

Core Mechanism of Action

GNTI-122 is created from a patient's own CD4+ T cells, which are genetically engineered to become potent and stable regulatory T-cells with specificity for pancreatic islets.[9][12] The mechanism is built on three core pillars:

  • Stable FOXP3 Expression: The cells are engineered to stably express FOXP3, the master transcription factor for Tregs, to ensure they maintain their suppressive function and do not become pathogenic.[9][11][13]

  • Pancreatic Islet-Specific T-Cell Receptor (TCR): A TCR that recognizes an islet-specific antigen is introduced into the cells.[10][11][13] This directs the EngTregs to the pancreas and its draining lymph nodes, the sites of autoimmune attack.[10][11]

  • Chemically Inducible Signaling Complex (CISC): GNTI-122 includes a synthetic signaling complex that provides an IL-2-like signal in response to low doses of rapamycin.[9][11][13] This is designed to support the survival, proliferation, and function of the EngTregs in the IL-2 deficient environment of T1D patients.[12]

Once administered, GNTI-122 cells are designed to traffic to the pancreas, where they suppress pathogenic effector T-cells through both direct, antigen-specific interactions and "bystander suppression" of T-cells with different islet antigen specificities.[9][11][13][14]

Experimental Protocols

Generation and Engineering of GNTI-122: The process begins with apheresis to collect peripheral blood from a patient.[12] Bulk CD4+ T-cells are isolated and then genetically modified using homology-directed repair (HDR)-based genome editing.[9] Two loci are edited to incorporate the stable FOXP3 expression cassette and the islet-specific TCR.[9][12] The CISC construct is split across these two edits to allow for selective enrichment of correctly dual-engineered cells using rapamycin.[9]

In Vitro Suppression Assays: To confirm the mechanism of action, GNTI-122 cells derived from T1D patients are co-cultured with autologous effector T-cells (Teffs) and antigen-presenting cells (APCs). The ability of GNTI-122 to suppress the proliferation and pro-inflammatory cytokine secretion of Teffs targeting various islet antigens is measured.[9][12][13]

In Vivo Mouse Models: An adoptive transfer mouse model of T1D is used to evaluate the in vivo efficacy.[9] For example, immunodeficient mice (e.g., NSG) are injected with splenocytes from diabetic NOD (non-obese diabetic) mice to induce disease. A mouse-analogue of GNTI-122 is then administered, and its ability to traffic to the pancreas, reduce insulitis, and prevent diabetes progression is assessed.[9][15]

Signaling Pathway and Experimental Workflow Diagrams

GNTI122_Workflow cluster_process GNTI-122 Manufacturing Process Apheresis 1. Patient Apheresis Isolation 2. CD4+ T-Cell Isolation Apheresis->Isolation Editing 3. Genome Editing (Dual HDR) Isolation->Editing Expansion 4. Cell Expansion & Enrichment Editing->Expansion Pillars Engineering Pillars: - Stable FOXP3 - Islet-Specific TCR - CISC (Rapamycin-inducible) Editing->Pillars Infusion 5. Autologous Infusion Expansion->Infusion

Caption: Experimental workflow for GNTI-122 manufacturing.

GNTI122_MoA cluster_pancreas Pancreatic Microenvironment GNTI122 GNTI-122 (EngTreg) Teff Pathogenic Effector T-Cell (Teff) GNTI122->Teff Suppresses (Direct & Bystander) APC Antigen-Presenting Cell (APC) GNTI122->APC Modulates BetaCell Pancreatic Beta Cell Teff->BetaCell Attacks & Destroys IsletAntigen Islet Antigen BetaCell->IsletAntigen Releases APC->Teff Presents Antigen, Activates APC->IsletAntigen Presents Rapamycin Rapamycin (low dose) Rapamycin->GNTI122 Activates CISC (IL-2 Signal)

Caption: GNTI-122 mechanism of action in the pancreas.

Other Relevant Investigational Agents

BNT122 (autogene cevumeran)

BNT122 is an individualized mRNA-based cancer immunotherapy.[16] Its mechanism involves identifying patient-specific tumor mutations (neoantigens) and encoding them into an mRNA vaccine.[16][17] When administered, the mRNA is taken up by dendritic cells, which then present the neoantigens to T-cells, aiming to induce a potent and targeted anti-tumor immune response.[17] This approach has been studied in clinical trials for colorectal cancer and pancreatic cancer.[17][18]

Anti-CD122 (IL-2/IL-15Rβ) Blockade

CD122 is a shared receptor subunit for IL-2 and IL-15, cytokines crucial for T-cell and NK cell function.[19][20][21] In preclinical models of Type 1 Diabetes (NOD mice), administering a monoclonal antibody against CD122 has been shown to restore immune tolerance.[19][20][21] The proposed mechanism involves several actions:

  • Selective Ablation: It preferentially depletes pathogenic NK cells and memory CD8+ T-cells within the pancreatic islets.[19][21][22]

  • Preservation of Tregs: Regulatory T-cells are only mildly affected, shifting the balance towards immune suppression.[19][20]

  • Inhibition of Pro-inflammatory Pathways: It suppresses IFN-γ production and prevents the conversion of Th17 cells into more pathogenic Th1 cells.[19][21][22]

References

Technical Guide: GNTI-122, An Engineered T-Regulatory Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNTI-122 is an investigational autologous engineered T-regulatory (EngTreg) cell therapy currently under development for the treatment of Type 1 Diabetes (T1D). It is designed to restore immune tolerance by protecting insulin-producing beta cells from autoimmune destruction. Unlike traditional small molecule drugs, GNTI-122 is a living cell product derived from a patient's own CD4+ T cells, which are genetically engineered to enhance their therapeutic efficacy. This guide provides an in-depth overview of the generation, characterization, and mechanism of action of GNTI-122 based on publicly available preclinical data.

Generation of GNTI-122

GNTI-122 is produced from a patient's peripheral blood CD4+ T cells through a sophisticated cell engineering process. This process involves genome editing to introduce three key features aimed at improving the stability, specificity, and survival of the regulatory T cells.

Experimental Protocol: GNTI-122 Manufacturing Overview

The generation of GNTI-122 involves the following key steps:

  • Isolation of CD4+ T cells: Bulk CD4+ T cells are isolated from a patient's peripheral blood.

  • Genome Editing: Homology-directed repair (HDR)-based genome editing is used to introduce three key genetic modifications.

  • Expansion: The engineered cells are expanded in culture to achieve the desired therapeutic dose.

  • Cryopreservation: The final GNTI-122 product is cryopreserved until it is ready to be administered back to the patient.

GNTI_122_Generation cluster_patient Patient cluster_manufacturing Manufacturing Process Patient Patient with T1D Leukapheresis Leukapheresis Patient->Leukapheresis Peripheral Blood CD4_Isolation CD4+ T Cell Isolation Leukapheresis->CD4_Isolation Gene_Editing Genome Editing CD4_Isolation->Gene_Editing HDR-based editing Expansion Cell Expansion Gene_Editing->Expansion Final_Product GNTI-122 (EngTreg) Expansion->Final_Product Final_Product->Patient Infusion

GNTI-122 Manufacturing Workflow

Key Engineered Features of GNTI-122

GNTI-122 is engineered with three crucial modifications to overcome the limitations of previous Treg therapies.[1][2][3]

FeatureEngineering StrategyPurpose
Stable FOXP3 Expression Genome editing to ensure stable expression of the master transcription factor for Tregs.Maintains the regulatory phenotype and function of the cells, preventing conversion to effector T cells.[1][2]
Antigen Specificity Introduction of a T-cell receptor (TCR) specific for an islet-specific glucose-6-phosphatase catalytic subunit–related protein (IGRP) peptide.Targets the engineered Tregs specifically to the pancreas and draining lymph nodes, the sites of autoimmune attack in T1D.[2][3]
Chemically Inducible Signaling Complex (CISC) Incorporation of a chimeric IL-2 signaling complex that is activated by low doses of rapamycin.Provides a specific and tunable IL-2 signal to promote the survival and proliferation of the engineered Tregs in the low IL-2 environment of T1D patients.[1][2]

Characterization of GNTI-122

The characterization of GNTI-122 involves a series of in vitro and in vivo assays to assess its purity, phenotype, and functional activity.

Phenotypic and Functional Characterization Data

ParameterMethodResultReference
Purity and Phenotype Flow CytometryHigh purity product with a stable regulatory T-cell phenotype.[1]
Antigen-Specific Activation In vitro stimulation with cognate antigenGNTI-122 is activated by the specific islet antigen.[1]
Suppressive Function In vitro co-culture assays with effector T cells (Teffs)Demonstrated direct suppression of Teffs with the same antigen specificity and bystander suppression of Teffs with different islet antigen specificities.[1][2][1][2]
In vivo Activity Adoptive transfer mouse model of T1DA mouse analog of GNTI-122 trafficked to the pancreas, reduced insulitis, and prevented the development of diabetes.[2][2]

Mechanism of Action

GNTI-122 is designed to restore immune tolerance in T1D through a multi-faceted mechanism of action.

GNTI_122_MoA cluster_pancreas Pancreas and Draining Lymph Nodes GNTI_122 GNTI-122 (EngTreg) Beta_Cell Pancreatic Beta Cell GNTI_122->Beta_Cell Protects APC Antigen Presenting Cell (APC) GNTI_122->APC Recognizes IGRP antigen Teff Pathogenic Effector T Cell (Teff) GNTI_122->Teff Suppresses (Directly and Bystander) APC->Teff Presents islet antigens Teff->Beta_Cell Attacks and Destroys

GNTI-122 Proposed Mechanism of Action in T1D

The proposed mechanism of action for GNTI-122 involves:

  • Homing to the Pancreas: The engineered TCR directs GNTI-122 to the pancreas and its draining lymph nodes.[2][3]

  • Antigen-Specific Recognition: GNTI-122 recognizes its target IGRP antigen presented by antigen-presenting cells.

  • Suppression of Effector T-cells: Upon activation, GNTI-122 suppresses the activity of pathogenic effector T-cells that are responsible for destroying beta cells. This suppression occurs through both direct and bystander mechanisms.[1][2]

  • Preservation of Beta Cells: By controlling the autoimmune attack, GNTI-122 aims to protect the remaining beta cells, thereby preserving the body's ability to produce insulin.[3][4]

Clinical Development

GNTI-122 is currently being evaluated in a Phase 1 clinical trial to assess its safety, tolerability, and biological activity in adults recently diagnosed with T1D.[4][5][6] The trial will also monitor key biomarkers, such as C-peptide levels, to gauge the therapy's effect on endogenous insulin production.[4][5]

GNTI-122 represents a promising and innovative approach to treating Type 1 Diabetes by addressing the underlying autoimmune cause of the disease. Its unique engineering, which confers stability, specificity, and tunable IL-2 support, has the potential to overcome the challenges faced by earlier Treg therapies. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this novel cell therapy for patients with T1D.

References

An In-depth Technical Guide to NTE-122 Dihydrochloride: A Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTE-122 dihydrochloride is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. With the CAS number 166967-84-6, this compound has demonstrated significant efficacy in preclinical models of hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, detailed experimental protocols, and a visualization of its role in the ACAT signaling pathway.

Core Compound Details

PropertyValue
Compound Name This compound
CAS Number 166967-84-6
Molecular Formula C₃₈H₆₀Cl₂N₆O₂
Mechanism of Action Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor

Mechanism of Action and Therapeutic Target

NTE-122 is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the esterification of cholesterol, converting it into cholesteryl esters for storage or transport.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed and involved in maintaining cellular cholesterol homeostasis, and ACAT2, which is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. By inhibiting ACAT, NTE-122 effectively reduces the esterification and subsequent absorption of dietary cholesterol, as well as the accumulation of cholesteryl esters in various tissues, including the liver and arterial walls. This mechanism of action makes it a promising therapeutic agent for conditions characterized by high cholesterol levels and the development of atherosclerotic plaques.

In Vitro Efficacy

NTE-122 has demonstrated potent inhibitory activity against ACAT in a variety of in vitro systems. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀) in different microsomal preparations and cultured cell lines.

Tissue/Cell LineSpeciesIC₅₀ (nM)
Liver MicrosomesRabbit1.2
Liver MicrosomesRat9.6
Small Intestine MicrosomesRabbit4.4
Small Intestine MicrosomesRat7.6
Aorta MicrosomesRabbit9.6
HepG2 CellsHuman1.2
Caco-2 CellsHuman4.7

Data compiled from a pharmacological characterization study of NTE-122.[1]

In Vivo Efficacy

Preclinical studies in animal models of hypercholesterolemia and atherosclerosis have confirmed the in vivo efficacy of NTE-122.

Cholesterol Reduction in Rats

In cholesterol diet-fed rats, oral administration of NTE-122 led to a significant reduction in both serum and liver cholesterol levels.[1]

ParameterED₅₀ (mg/kg/day)
Serum Cholesterol Reduction0.12
Liver Cholesterol Reduction0.44
Anti-Atherosclerotic Effects in Rabbits

In rabbits fed a 1% cholesterol diet, NTE-122 demonstrated dose-dependent anti-atherosclerotic effects.

Treatment Group (mg/kg/day)Plasma Total Cholesterol Reduction (%)Liver Total Cholesterol Reduction (%)Aortic Arch Lesion Area Reduction (%)Thoracic Aorta Lesion Area Reduction (%)
1Dose-dependent reductionDose-dependent reductionDose-dependent reductionDose-dependent reduction
3Significant reductionSignificant reductionSignificant reductionSignificant reduction
109994100100

Data from a study on the anti-atherosclerotic effects of NTE-122 in cholesterol-fed rabbits.

Selectivity Profile

NTE-122 exhibits high selectivity for ACAT. At concentrations up to 10 µM, it showed no inhibitory effect on other key enzymes involved in lipid metabolism, including:[1]

  • 3-hydroxy-3-methylglutaryl-CoA reductase

  • Acyl-CoA synthetase

  • Cholesterol esterase

  • Lecithin:cholesterol acyltransferase

  • Acyl-CoA:sn-glycerol-3-phosphate acyltransferase

  • Cholesterol 7α-hydroxylase

Signaling Pathway and Experimental Workflows

ACAT Signaling Pathway in Atherosclerosis

The following diagram illustrates the central role of ACAT in the progression of atherosclerosis and the point of intervention for NTE-122.

ACAT_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_arterial_wall Arterial Wall (Intima) LDL LDL-Cholesterol Macrophage Macrophage LDL->Macrophage Uptake FreeCholesterol Free Cholesterol (Intracellular) Macrophage->FreeCholesterol Hydrolysis ACAT ACAT FreeCholesterol->ACAT Substrate CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters Esterification FoamCell Foam Cell Formation CholesterylEsters->FoamCell Atherosclerosis Atherosclerotic Plaque Progression FoamCell->Atherosclerosis NTE122 NTE-122 NTE122->ACAT Inhibition

Role of ACAT in Atherosclerosis and NTE-122 Inhibition.
Experimental Workflow: In Vitro Microsomal ACAT Activity Assay

This diagram outlines the general workflow for determining the in vitro inhibitory activity of NTE-122 on microsomal ACAT.

ACAT_Assay_Workflow Start Start TissuePrep Tissue Homogenization (e.g., Liver) Start->TissuePrep Centrifugation Differential Centrifugation TissuePrep->Centrifugation MicrosomeIsolation Microsome Isolation Centrifugation->MicrosomeIsolation AssaySetup Assay Setup: - Microsomes - Buffer - Cholesterol Substrate MicrosomeIsolation->AssaySetup NTE122_add Add NTE-122 (Varying Concentrations) AssaySetup->NTE122_add ReactionStart Initiate Reaction (Add [14C]oleoyl-CoA) NTE122_add->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation ReactionStop Stop Reaction Incubation->ReactionStop LipidExtraction Lipid Extraction ReactionStop->LipidExtraction TLC Thin Layer Chromatography (Separation of Cholesteryl Esters) LipidExtraction->TLC Quantification Quantification of Radioactivity (Scintillation Counting) TLC->Quantification Analysis Data Analysis (IC50 Determination) Quantification->Analysis End End Analysis->End

Workflow for In Vitro Microsomal ACAT Activity Assay.

Experimental Protocols

In Vitro Microsomal ACAT Activity Assay

This protocol provides a detailed methodology for assessing the inhibitory effect of NTE-122 on ACAT activity in microsomal preparations.

1. Preparation of Microsomes:

  • Homogenize fresh liver tissue from a rabbit or rat in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACAT Activity Assay:

  • In a reaction tube, combine the microsomal preparation (typically 50-100 µg of protein), a cholesterol substrate (e.g., cholesterol-rich liposomes), and NTE-122 at various concentrations (dissolved in a suitable solvent like DMSO).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding a radiolabeled fatty acyl-CoA, such as [¹⁴C]oleoyl-CoA.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).

3. Lipid Extraction and Analysis:

  • Extract the lipids from the reaction mixture.

  • Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC) on silica gel plates with a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the area corresponding to cholesteryl esters into a scintillation vial.

  • Quantify the amount of [¹⁴C]cholesteryl ester formed using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of NTE-122 and determine the IC₅₀ value.

In Vivo Atherosclerosis Model in Rabbits

This protocol outlines the methodology for evaluating the anti-atherosclerotic efficacy of NTE-122 in a cholesterol-fed rabbit model.

1. Animal Model and Diet:

  • Use male New Zealand White rabbits.

  • Acclimatize the animals for at least one week before the start of the experiment.

  • Induce hypercholesterolemia and atherosclerosis by feeding the rabbits a diet supplemented with 1% cholesterol for a specified period (e.g., 8-12 weeks).

2. Dosing:

  • Divide the rabbits into several groups: a control group receiving the cholesterol diet and a vehicle, and treatment groups receiving the cholesterol diet mixed with different doses of NTE-122 (e.g., 1, 3, and 10 mg/kg/day).

  • Administer the treatment orally once daily for the duration of the study.

3. Sample Collection and Analysis:

  • Collect blood samples at regular intervals to monitor plasma lipid levels (total cholesterol, LDL-C, HDL-C, and triglycerides).

  • At the end of the study, euthanize the animals and collect the aorta and liver.

4. Atherosclerotic Lesion Analysis:

  • Carefully dissect the aorta, open it longitudinally, and stain with a lipid-staining dye such as Sudan IV to visualize the atherosclerotic lesions.

  • Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software.

  • Homogenize a portion of the aortic arch and liver tissue to measure the total cholesterol content.

5. Statistical Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and treatment groups.

Conclusion

This compound is a highly potent and selective ACAT inhibitor with demonstrated efficacy in reducing cholesterol levels and preventing the progression of atherosclerosis in preclinical models. Its well-defined mechanism of action and favorable selectivity profile make it a compelling candidate for further investigation as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of NTE-122 and other ACAT inhibitors.

References

In Vitro Activity of NTE-122 Dihydrochloride: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the in vitro activity of a compound designated as "NTE-122 dihydrochloride."

The search for "this compound" and related terms did not yield any primary research articles, technical data sheets, or other documents detailing its biological effects, mechanism of action, or experimental protocols. The search results did primarily identify unrelated entities such as:

  • GNTI-122: An engineered T-regulatory cell therapy currently under investigation for the treatment of Type 1 Diabetes.[1][2][3][4][5]

  • miR-122: A microRNA that plays a significant role in liver physiology and is being studied in the context of drug-induced liver injury and as a potential therapeutic target in various diseases.[6][7][8][9][10]

  • Neuropathy Target Esterase (NTE): An enzyme that is implicated in organophosphate-induced delayed neuropathy.[11]

It is possible that "this compound" refers to an internal, proprietary compound code that has not been disclosed in public research, a new chemical entity for which data has not yet been published, or a misidentified compound name.

Without access to any data on the in vitro activity of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. Further information from the requesting entity regarding the origin or context of this compound name would be necessary to conduct a more targeted and potentially successful search.

References

GNTI-122: A Technical Whitepaper on Target Identification and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNTI-122 is an investigational engineered T regulatory (Treg) cell therapy currently under development for the treatment of type 1 diabetes (T1D). This document provides an in-depth technical overview of the preclinical studies conducted to identify the cellular targets and elucidate the mechanism of action of GNTI-122. The information presented herein is a synthesis of publicly available data from peer-reviewed publications and presentations by GentiBio, the developer of GNTI-122. This whitepaper will detail the molecular engineering of GNTI-122, its targeted effects on the immune system, and the experimental methodologies employed in these pivotal studies. All quantitative data are summarized in structured tables, and key processes are visualized through signaling pathways and experimental workflow diagrams.

Introduction to GNTI-122

GNTI-122 is an autologous cell therapy product derived from a patient's own CD4+ T cells. These cells are engineered to become highly specific and potent Tregs, designed to restore immune tolerance and protect the insulin-producing beta cells of the pancreas from autoimmune destruction, which is the hallmark of T1D.[1] The core of the GNTI-122 therapeutic strategy is to overcome the limitations of previous Treg therapies, such as lack of specificity, instability of the Treg phenotype, and insufficient persistence in the inflammatory environment of the pancreas.[2][3]

Molecular Engineering of GNTI-122

The generation of GNTI-122 involves a sophisticated dual homology-directed repair (HDR)-based genome editing process applied to bulk CD4+ T cells. This process introduces three key features to create a stable and targeted Treg product.[2][3]

  • Stable FOXP3 Expression: The master transcription factor for Treg lineage, FOXP3, is constitutively expressed by knocking in a potent MND promoter into the endogenous FOXP3 locus. This ensures a stable Treg phenotype and function.

  • Islet-Specific T Cell Receptor (TCR): A TCR specific for an islet antigen, islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP), is knocked into the T cell receptor alpha constant (TRAC) locus.[4] This directs the engineered Tregs to the pancreas and pancreatic lymph nodes, the sites of autoimmune attack in T1D.

  • Chemically Inducible Signaling Complex (CISC): To enhance the persistence and function of GNTI-122 in the IL-2 deficient environment of the diabetic pancreas, a CISC is incorporated. This synthetic receptor provides a pro-survival and proliferative signal in response to the administration of low doses of rapamycin.[2]

The successful dual engineering of GNTI-122 is confirmed through digital PCR to quantify the integration of the engineered constructs at the FOXP3 and TRAC loci.

Table 1: Transgene Integration Frequencies in GNTI-122
LocusPre-enrichment Integration Frequency (%)Post-enrichment Integration Frequency (%)
FOXP3 20-40>90
TRAC 15-30>90
Data are representative ranges compiled from published materials.

Target Identification and Mechanism of Action

The primary target of GNTI-122 is the autoreactive effector T cells (Teffs) that mediate the destruction of pancreatic beta cells in T1D. The mechanism of action of GNTI-122 is multifaceted, involving both direct and indirect suppression of these pathogenic Teffs.

In Vitro Suppression of Effector T Cells

A series of in vitro co-culture assays were performed to demonstrate the suppressive capacity of GNTI-122 on Teffs. These assays confirmed three key suppressive functions:

  • Direct Suppression: GNTI-122 directly inhibits the proliferation of Teffs that recognize the same islet antigen (IGRP) presented by antigen-presenting cells (APCs).

  • Bystander Suppression: GNTI-122, when activated by its cognate antigen, can also suppress the proliferation of Teffs that recognize other islet antigens.[3][4] This is a critical function, as the autoimmune response in T1D is polyclonal.

  • Polyclonal Suppression: GNTI-122 has been shown to significantly inhibit the proliferation of a pool of Teffs specific to multiple different islet antigens.[3][4]

Table 2: In Vitro Suppression of Teff Proliferation by GNTI-122
Assay TypeTreg:Teff RatioTeff Proliferation Inhibition (%)
Direct Suppression 1:1>80
Bystander Suppression 1:140-60
Polyclonal Suppression 1:250-70
Data are representative ranges compiled from published materials.
In Vivo Efficacy in a Mouse Model of T1D

The therapeutic potential of GNTI-122 was evaluated in an adoptive transfer mouse model of T1D. In this model, diabetes is induced in immunodeficient NOD mice by transferring splenocytes from diabetic NOD mice. A murine analog of GNTI-122 was then administered to these mice. The key findings from these in vivo studies were:

  • Homing to the Pancreas: The engineered Tregs trafficked to the pancreas and pancreatic lymph nodes.

  • Reduction of Insulitis: Histological analysis of the pancreas showed a significant reduction in the infiltration of immune cells into the islets (insulitis).

  • Preservation of Beta Cells: The treatment protected the insulin-producing beta cells from destruction.

  • Prevention of Diabetes: A significant portion of the treated mice remained diabetes-free.[5]

Table 3: In Vivo Efficacy of GNTI-122 Analog in a T1D Mouse Model
Treatment GroupDiabetes-Free Survival (%)
Control (Diabetic Splenocytes only) <10
GNTI-122 Analog (Day 7 post-transfer) >90
GNTI-122 Analog (Day 15 post-transfer) ~90
Data are representative ranges compiled from published materials.[5]

Experimental Protocols

Generation of GNTI-122

The manufacturing process for GNTI-122 begins with the isolation of CD4+ T cells from a patient's peripheral blood. These cells are then electroporated with CRISPR-Cas9 ribonucleoproteins and adeno-associated virus (AAV) vectors containing the DNA templates for the FOXP3 promoter and the islet-specific TCR. The dual-edited cells are then enriched and expanded. GentiBio has partnered with Forge Biologics for AAV process development and GMP manufacturing.[6]

Digital PCR for Transgene Integration

Genomic DNA is isolated from the engineered cells. Digital PCR is performed using specific primers and probes for the FOXP3 and TRAC loci to quantify the percentage of alleles that have undergone successful integration of the therapeutic transgenes.

Flow Cytometry for Treg Phenotyping

GNTI-122 cells are stained with a panel of fluorescently labeled antibodies to characterize their phenotype. Key markers include CD4, CD25, FOXP3, and the engineered TCR. The expression levels of these markers are quantified by flow cytometry.[4]

In Vitro Suppression Assay

Responder Teffs are labeled with a proliferation-tracking dye (e.g., CellTrace Violet). GNTI-122 cells are co-cultured with the labeled Teffs and APCs pulsed with the relevant islet antigen peptides. After a period of incubation, the proliferation of the Teffs is measured by the dilution of the tracking dye using flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122.[4]

Adoptive Transfer Mouse Model of T1D

Immunodeficient NOD mice are used as recipients. Diabetogenic splenocytes from diabetic NOD mice are injected intravenously to induce T1D.[7][8] A mouse-engineered Treg analog of GNTI-122 is then administered intravenously. Blood glucose levels are monitored regularly to assess the development of diabetes. At the end of the study, pancreata are harvested for histological analysis of insulitis and beta cell mass.[9][10]

Visualizations

GNTI122_Engineering_Workflow cluster_0 Patient Apheresis & T Cell Isolation cluster_1 Genome Engineering cluster_2 Engineered Constructs cluster_3 Final Product Patient_Blood Patient Peripheral Blood CD4_Isolation CD4+ T Cell Isolation Patient_Blood->CD4_Isolation Electroporation Electroporation with CRISPR/Cas9 & AAV CD4_Isolation->Electroporation HDR Dual Homology-Directed Repair Electroporation->HDR FOXP3_KI FOXP3 Promoter Knock-in HDR->FOXP3_KI TCR_KI Islet-Specific TCR Knock-in HDR->TCR_KI CISC CISC Integration HDR->CISC Enrichment Enrichment & Expansion FOXP3_KI->Enrichment TCR_KI->Enrichment CISC->Enrichment GNTI122 GNTI-122 Drug Product Enrichment->GNTI122

Caption: GNTI-122 Manufacturing Workflow.

GNTI122_MoA GNTI122 GNTI-122 (Engineered Treg) APC Antigen-Presenting Cell (in Pancreas/LN) GNTI122->APC TCR Engagement (IGRP Antigen) Suppression Suppression GNTI122->Suppression APC->GNTI122 Teff_IGRP IGRP-Specific Effector T Cell Destruction Destruction Teff_IGRP->Destruction Teff_Other Other Islet-Specific Effector T Cell Teff_Other->Destruction Beta_Cell Pancreatic Beta Cell Suppression->Teff_IGRP Direct Suppression->Teff_Other Bystander Destruction->Beta_Cell

Caption: GNTI-122 Mechanism of Action.

Conclusion

The preclinical data for GNTI-122 demonstrate a well-defined mechanism of action and a promising therapeutic potential for type 1 diabetes. The targeted engineering of autologous CD4+ T cells has resulted in a product with stable Treg phenotype, specificity for the site of autoimmune attack, and the ability to persist in an inflammatory environment. The in vitro and in vivo studies provide strong evidence for the ability of GNTI-122 to suppress the pathogenic effector T cells responsible for beta cell destruction. These findings have paved the way for the clinical development of GNTI-122 as a novel, potentially disease-modifying therapy for T1D.

References

GNTI-122: A Deep Dive into the Pharmacological Profile of an Engineered Treg Therapy for Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNTI-122 is an investigational, autologous engineered T regulatory (Treg) cell therapy currently under development for the treatment of newly diagnosed and at-risk Type 1 Diabetes (T1D).[1][2] Unlike traditional small molecule drugs, GNTI-122 is a living cell product designed to restore immune tolerance by actively suppressing the autoimmune destruction of insulin-producing beta cells in the pancreas.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of GNTI-122, detailing its mechanism of action, functional characteristics, and the experimental methodologies used in its preclinical and clinical evaluation.

Core Engineering and Mechanism of Action

GNTI-122 is derived from a patient's own CD4+ T cells, which are isolated from their peripheral blood.[1] These cells undergo a sophisticated engineering process to introduce three key features that enhance their therapeutic potential.[1][4]

Table 1: Key Engineered Components of GNTI-122

ComponentEngineering StrategyFunction
Stable FOXP3 Expression Dual homology-directed repair (HDR)-based editing to stably express endogenous FOXP3 at the FOXP3 locus.[4]Enforces a stable regulatory T cell phenotype, preventing plasticity and loss of suppressive function.[1][4]
Single Antigen Specificity Introduction of an islet antigen-specific T cell receptor (TCR) at the TRAC locus.[4] This TCR is specific for an islet β cell-derived self-antigen, the IGRP305–324 peptide presented by the MHC class II HLA-DRB1*04:01 allele.[4]Targets the engineered Tregs specifically to the pancreas and draining lymph nodes, the sites of autoimmune attack in T1D.[2][4]
Chemically Inducible Signaling Complex (CISC) An IL-2 signaling CISC construct is split across both the FOXP3 and TRAC knock-in transgenes.[4] This allows for selective enrichment of dual-engineered cells with rapamycin and provides a tunable IL-2 signal in response to low-dose rapamycin.[1][4]Overcomes the limitation of low IL-2 availability in the pancreatic microenvironment, promoting the persistence and function of GNTI-122 cells in vivo.[4]

The primary mechanism of action of GNTI-122 is the suppression of pathogenic effector T cells (Teffs) that mediate the autoimmune destruction of pancreatic beta cells.[1][2] This suppression occurs through both direct and indirect mechanisms. In vitro studies have demonstrated that GNTI-122 can directly suppress Teffs that recognize the same islet antigen.[1] Furthermore, GNTI-122 exhibits "bystander suppression," meaning it can also suppress Teffs with different islet antigen specificities in the local microenvironment.[1][4]

cluster_0 GNTI-122 Engineered Treg cluster_1 Pathogenic Effector T Cell (Teff) cluster_2 Pancreatic Beta Cell GNTI_122 GNTI-122 Teff Effector T Cell GNTI_122->Teff Suppression Beta_Cell Beta Cell GNTI_122->Beta_Cell Protection TCR Islet-Specific TCR FOXP3 Stable FOXP3 CISC IL-2 CISC Teff->Beta_Cell Destruction

Figure 1: GNTI-122 Mechanism of Action

Preclinical and Clinical Development

Preclinical studies in a T1D mouse model using a surrogate mouse engineered Treg (mEngTreg) demonstrated long-term suppression of pathogenic T cells, reduced pancreatic inflammation, protection of insulin-producing islet beta cells, and mitigation of T1D development.[1]

GNTI-122 is currently being evaluated in a Phase 1 clinical trial (NCT06919354) to assess its safety, tolerability, cellular kinetics, and effects on biomarkers of C-peptide over time in adults recently diagnosed with T1D.[5] The study consists of three cohorts receiving different doses of GNTI-122, with one cohort also receiving rapamycin to potentially enhance the survival of the engineered cells.[5]

Table 2: GNTI-122 Phase 1 Clinical Trial Design

CohortNumber of ParticipantsGNTI-122 DoseConcomitant Medication
Cohort 1 3Low DoseNone
Cohort 2 3High DoseNone
Cohort 3 10High DoseRapamycin

Experimental Protocols

Generation of GNTI-122

The generation of GNTI-122 involves a multi-step process that begins with the isolation of CD4+ T cells from a patient's peripheral blood. These cells then undergo dual homology-directed repair (HDR)-based genome editing to introduce the stable FOXP3 expression cassette and the islet-specific TCR.[4]

Start Patient Peripheral Blood Leukapheresis Leukapheresis Start->Leukapheresis CD4_Isolation CD4+ T Cell Isolation Leukapheresis->CD4_Isolation Gene_Editing Dual HDR-based Genome Editing (FOXP3 and TCR loci) CD4_Isolation->Gene_Editing Enrichment Rapamycin Enrichment of Dual-Engineered Cells Gene_Editing->Enrichment Expansion Cell Expansion Enrichment->Expansion GNTI_122_Product GNTI-122 Final Product Expansion->GNTI_122_Product

Figure 2: GNTI-122 Manufacturing Workflow
In Vitro Suppression Assay

The suppressive capacity of GNTI-122 is assessed using an in vitro co-culture assay with effector T cells (Teffs) derived from patients with T1D.[1]

Methodology:

  • GNTI-122 cells are co-cultured with autologous Teffs from T1D patient donors.

  • The proliferation of Teffs is measured in the presence and absence of GNTI-122.

  • Antigen-specific suppression is evaluated by stimulating the co-culture with the cognate islet antigen.

  • Bystander suppression is assessed by measuring the suppression of Teffs with specificities for other islet antigens.

Signaling Pathways

The function of GNTI-122 is dependent on the integration of signals from the engineered TCR and the IL-2 CISC.

cluster_0 GNTI-122 Intracellular Signaling Antigen Islet Antigen TCR Engineered TCR Antigen->TCR Rapamycin Rapamycin CISC IL-2 CISC Rapamycin->CISC Proliferation Cell Proliferation & Survival TCR->Proliferation STAT5 STAT5 Phosphorylation CISC->STAT5 STAT5->Proliferation Suppression Suppressive Function Proliferation->Suppression

Figure 3: GNTI-122 Activation and Signaling

Upon engagement of the engineered TCR by its cognate islet antigen, GNTI-122 becomes activated.[4] In the presence of rapamycin, the CISC provides a cell-intrinsic IL-2 signal, leading to the phosphorylation of STAT5, a key downstream signaling molecule.[4] This dual signaling is crucial for the proliferation and survival of GNTI-122 cells, particularly in the IL-2-deficient environment of the diabetic pancreas.[4]

Conclusion

GNTI-122 represents a novel and promising therapeutic modality for Type 1 Diabetes. Its multi-faceted engineering approach addresses key limitations of previous Treg therapies, namely stability, specificity, and in vivo persistence. The ongoing clinical evaluation will provide crucial data on the safety and efficacy of this innovative cell therapy. The unique pharmacological profile of GNTI-122, characterized by its targeted immunosuppressive activity and tunable persistence, holds the potential to shift the treatment paradigm for T1D from disease management to immune tolerance induction.

References

An In-depth Technical Guide on the Discovery and Development of GNTI-122

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GNTI-122 is an investigational engineered autologous T regulatory (Treg) cell therapy currently under development for the treatment of Type 1 Diabetes (T1D).[1][2] This therapeutic candidate is designed to address the underlying autoimmune cause of T1D by restoring the body's immune tolerance to its own pancreatic islet cells.[2] The destruction of insulin-producing beta cells in the pancreas by the immune system is the hallmark of T1D, leading to a lifelong dependence on insulin therapy.[1][2] GNTI-122 aims to halt this autoimmune attack, preserve remaining beta cell function, and potentially offer a long-term solution for patients.[3][4]

Discovery and Rationale

The development of GNTI-122 is based on the understanding that Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmunity. In individuals with T1D, the function of these regulatory cells is impaired, leading to the uncontrolled immune response against pancreatic beta cells.[5] Early attempts at adoptive Treg therapies showed limited efficacy, likely due to a lack of antigen specificity, insufficient support for their survival and function in the inflammatory environment of the pancreas, and the potential for instability of the Treg phenotype.[3][5]

GNTI-122 was engineered to overcome these limitations through a multi-faceted approach.[1] The core concept is to create a Treg cell product with enhanced stability, specificity, and potency.

Mechanism of Action

GNTI-122 is designed to function through several key mechanisms to suppress the autoimmune destruction of pancreatic beta cells.[1][3] These engineered Tregs are intended to migrate to the pancreas and its draining lymph nodes, where they can directly and indirectly suppress the activity of pathogenic effector T cells (Teffs) that are responsible for attacking the beta cells.[2][3]

The proposed mechanisms of action include:

  • Direct Suppression: GNTI-122 cells are engineered to recognize a specific islet-derived self-antigen. This allows them to directly engage with and suppress the Teffs that also recognize this antigen.[1][3]

  • Bystander Suppression: Once activated by their cognate antigen in the local microenvironment of the pancreas, GNTI-122 cells can suppress nearby Teffs, even if those Teffs recognize different islet antigens.[1][3]

  • Infectious Tolerance: GNTI-122 may also promote the conversion of other T cells into regulatory cells, further amplifying the suppressive environment and restoring immune tolerance.[2]

Molecular Engineering and Key Features

GNTI-122 is produced from a patient's own CD4+ T cells, which are isolated from their peripheral blood.[1] These cells undergo a series of genetic modifications to create the final engineered Treg product. The key engineered features of GNTI-122 are:

  • Stable FOXP3 Expression: FOXP3 is a master transcription factor essential for the development and function of Tregs. GNTI-122 is engineered for stable and high-level expression of FOXP3 to ensure a durable regulatory phenotype.[1][3]

  • Pancreatic Islet-Specific T Cell Receptor (TCR): To direct the Tregs to the site of autoimmune attack, GNTI-122 is engineered to express a TCR that recognizes a specific peptide derived from an islet beta cell self-antigen (IGRP305–324) presented by the HLA-DRB1*04:01 allele.[3] This provides antigen-specificity and targets the therapy directly to the pancreas.[2]

  • Chemically Inducible Signaling Complex (CISC): To enhance the survival and function of the engineered Tregs in the inflammatory and IL-2-depleted environment of the pancreas, GNTI-122 includes a CISC.[1][3] This allows the cells to receive a specific and tunable IL-2 signal in response to the administration of low-dose rapamycin, promoting their proliferation and survival.[1]

GNTI_122_Engineering cluster_0 Patient's Peripheral Blood cluster_1 Genetic Engineering Process cluster_2 Final Product CD4_T_cells Bulk CD4+ T cells Gene_Editing Gene Editing CD4_T_cells->Gene_Editing Stable_FOXP3 Stable FOXP3 Expression Gene_Editing->Stable_FOXP3 Islet_TCR Islet-Specific TCR Gene_Editing->Islet_TCR CISC Chemically Inducible Signaling Complex (CISC) Gene_Editing->CISC GNTI_122 GNTI-122 (Engineered Autologous Tregs) Stable_FOXP3->GNTI_122 Islet_TCR->GNTI_122 CISC->GNTI_122

GNTI-122 Manufacturing Overview

Preclinical Development

A comprehensive preclinical pharmacology package has been developed to support the progression of GNTI-122 to first-in-human trials.[1]

In Vitro Studies
  • Phenotypic Stability and Function: In vitro assays demonstrated that the GNTI-122 cell production process is scalable and results in a high-purity product that maintains a stable regulatory phenotype.[1]

  • Antigen-Specific Activation: The engineered Tregs were shown to be activated by the specific islet antigen they were designed to recognize.[1]

  • Suppressive Activity: In co-culture assays using effector T cells from patients with T1D, GNTI-122 demonstrated both direct suppression of Teffs with the same antigen specificity and broader bystander and polyclonal suppression of Teffs with different islet antigen specificities.[1][3]

  • CISC Functionality: Activation of the CISC with rapamycin led to concentration-dependent STAT5 phosphorylation, a key downstream signaling event of IL-2, and promoted cell proliferation when combined with TCR engagement.[3]

In Vivo Studies
  • Animal Model: An adoptive transfer mouse model of T1D was utilized to evaluate the in vivo efficacy of a mouse engineered-Treg analog of GNTI-122.[3]

  • Trafficking and Efficacy: The mouse EngTregs were shown to traffic to the pancreas, reduce the severity of insulitis (inflammation of the islets), and prevent the progression to diabetes.[3]

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Mouse Model) start GNTI-122 Candidate phenotype Phenotypic Stability start->phenotype activation Antigen-Specific Activation start->activation suppression Suppression of Teffs start->suppression cisc_func CISC Functionality start->cisc_func trafficking Pancreatic Trafficking phenotype->trafficking activation->trafficking suppression->trafficking cisc_func->trafficking insulitis Reduction of Insulitis trafficking->insulitis diabetes_prevention Prevention of Diabetes insulitis->diabetes_prevention end Clinical Trial Readiness diabetes_prevention->end

Preclinical Evaluation Workflow for GNTI-122

Clinical Development

The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for GNTI-122, allowing for the initiation of clinical trials in humans.[4]

Phase 1 Clinical Trial (NCT06919354)

A Phase 1, single-arm, multi-center study is designed to evaluate the safety, tolerability, cellular kinetics, and biomarker changes of GNTI-122 in adults recently diagnosed with T1D.[6]

Study Design:

  • Duration: 78 weeks.[6]

  • Population: Adult participants (≥18 to ≤45 years) recently diagnosed with T1D (within 120 days of screening), positive for at least one T1D-associated autoantibody, have residual β-cell function, and are positive for the HLA-DRB1*04:01 allele.[6]

  • Cohorts: [6]

    • Cohort 1 (n=3): Low dose of GNTI-122.

    • Cohort 2 (n=3): High dose of GNTI-122.

    • Cohort 3 (n=10): High dose of GNTI-122 in combination with rapamycin.

Endpoints and Assessments:

  • Primary Outcome: Safety and tolerability, monitored through vital signs, ECG, physical exams, clinical labs, and adverse event monitoring.[6]

  • Secondary Outcomes:

    • Cellular kinetics of GNTI-122.[6]

    • Changes in C-peptide levels (a marker of endogenous insulin production) in response to a mixed-meal tolerance test (MMTT).[6]

    • Pharmacodynamic activity, including monitoring of lymphocyte subsets and phenotypes, effector T cell responses to islet antigens ex vivo, and T1D autoantibodies.[6]

    • HbA1c levels.[6]

Clinical Trial Parameter Details
Study Phase Phase 1
ClinicalTrials.gov ID NCT06919354[6]
Indication Recently Diagnosed Type 1 Diabetes
Patient Population Adults (18-45 years) with recent onset T1D, residual C-peptide, T1D autoantibody positive, and HLA-DRB1*04:01 positive.[6]
Intervention GNTI-122 (autologous engineered Tregs)[6]
Study Design Single-arm, multi-center, dose-escalation[6]
Number of Cohorts 3[6]
Total Participants 16
Primary Endpoints Safety and Tolerability[6]
Key Secondary Endpoints Cellular Kinetics, C-peptide changes, Pharmacodynamic markers[6]
Study Duration 78 weeks[6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the principles of the key experiments can be outlined based on the published data.

GNTI-122 Manufacturing and Engineering
  • Leukapheresis: Collection of peripheral blood mononuclear cells (PBMCs) from the patient.

  • CD4+ T Cell Isolation: Enrichment of CD4+ T cells from the collected PBMCs.

  • Gene Editing: Introduction of the genetic modifications (stable FOXP3, islet-specific TCR, and CISC) into the isolated CD4+ T cells, likely using viral vectors or other gene-editing technologies.[1]

  • Expansion: Expansion of the engineered Treg cells in culture to achieve the target therapeutic dose.

  • Quality Control: A series of tests to ensure the purity, potency, and safety of the final GNTI-122 product.

In Vitro Suppression Assay
  • Cell Isolation: Isolation of effector T cells (Teffs) from the peripheral blood of patients with T1D.

  • Co-culture: GNTI-122 cells are co-cultured with the autologous Teffs.[3]

  • Stimulation: The co-culture is stimulated with the relevant islet antigens.

  • Proliferation Measurement: Teff proliferation is measured, typically using assays that quantify DNA synthesis (e.g., incorporation of tritiated thymidine or a fluorescent dye like CFSE).

  • Analysis: A reduction in Teff proliferation in the presence of GNTI-122 compared to controls indicates suppressive activity.

In Vivo Mouse Model of T1D
  • Model Induction: A mouse model that spontaneously develops or is induced to develop autoimmune diabetes is used.

  • Cell Transfer: A mouse analog of GNTI-122 is administered to the mice.

  • Monitoring: Blood glucose levels are monitored regularly to assess the development of diabetes.

  • Histology: At the end of the study, the pancreases are harvested, and histological analysis is performed to assess the degree of insulitis.

  • Analysis: Comparison of diabetes incidence and insulitis scores between treated and control groups determines the in vivo efficacy.

Future Directions

The ongoing Phase 1 clinical trial will provide crucial data on the safety and preliminary efficacy of GNTI-122.[4] Positive results from this study would pave the way for larger, later-phase trials to further evaluate its therapeutic potential as a disease-modifying treatment for Type 1 Diabetes. The long-term goal is to develop a therapy that can halt the progression of the disease, preserve natural insulin production, and ultimately reduce or eliminate the need for lifelong insulin injections.[4]

References

Unraveling the Science of GNTI-122: A Technical Overview of an Engineered Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for data on "NTE-122 dihydrochloride" has revealed no information corresponding to a chemical compound with this designation. Instead, the available scientific and clinical literature points exclusively to GNTI-122, a novel, engineered T regulatory (Treg) cell therapy currently under investigation. This guide provides an in-depth look at the technical aspects of GNTI-122, focusing on its mechanism of action and the biological pathways it modulates, as the concepts of solubility and stability in the context of a dihydrochloride salt are not applicable to this cell-based therapeutic.

GNTI-122 is an autologous cell therapy, meaning it is created from a patient's own blood cells. Specifically, it is derived from CD4+ T cells that are isolated from a patient's peripheral blood and then genetically engineered.[1][2] This advanced therapeutic is being developed for the treatment of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas.[3]

Mechanism of Action: A Multi-pronged Approach to Immune Regulation

The core of GNTI-122's therapeutic strategy lies in its sophisticated genetic engineering, which equips the cells with three key features to restore immune tolerance:

  • Stable FOXP3 Expression: The engineered Treg cells have a modified FOXP3 gene, a master regulator of Treg function. An inserted MND promoter bypasses the natural regulatory elements, leading to stable and high-level expression of the FOXP3 protein.[1][2] This ensures the cells maintain their immunosuppressive phenotype and function.[1][4]

  • Antigen-Specific Targeting: GNTI-122 cells are engineered to express a T cell receptor (TCR) that specifically recognizes an islet-specific antigen.[1][3] This directs the engineered Tregs to the pancreas and its draining lymph nodes, the sites of autoimmune attack in T1D.[3][4]

  • Chemically Inducible Signaling Complex (CISC): A unique feature of GNTI-122 is the incorporation of a synthetic IL-2 signaling receptor, referred to as a chemically inducible signaling complex (CISC).[1][2][4] This allows for the selective activation and proliferation of the engineered Treg cells in vivo through the administration of low-dose rapamycin, which provides a specialized growth signal.[5][1]

The culmination of these modifications results in a potent and targeted immunosuppressive effect. Once administered, GNTI-122 cells are designed to home to the pancreatic environment and suppress the pathogenic effector T cells that are responsible for destroying beta cells.[3][4] This suppression occurs through both direct, antigen-specific interactions and a broader "bystander suppression" effect, where the localized immunosuppressive environment created by the GNTI-122 cells also dampens the activity of other nearby effector T cells with different antigen specificities.[1]

Experimental Support and Preclinical Data

In vitro studies have demonstrated that GNTI-122 cells exhibit a robust Treg phenotype, characterized by high expression of Treg-associated markers such as CD25, CTLA4, and TNFRII, and low expression of CD127 and CD70.[1][4] When co-cultured with effector T cells from T1D patients, GNTI-122 showed potent suppression of their proliferation.[1] Furthermore, upon stimulation, these engineered cells produce low levels of pro-inflammatory cytokines like IL-2, TNF-α, and IFN-γ, while upregulating markers associated with TGF-β-mediated suppression.[4]

In vivo studies using mouse models of T1D have shown that a murine equivalent of GNTI-122 can traffic to the pancreas, reduce inflammation (insulitis), and prevent the progression to diabetes.[1][4] These preclinical findings have supported the advancement of GNTI-122 into clinical trials to assess its safety and efficacy in humans.[5][6]

Visualizing the GNTI-122 Mechanism of Action

The following diagram illustrates the engineered features of GNTI-122 and its proposed mechanism of action in the context of Type 1 Diabetes.

Caption: Engineered features and mechanism of action of GNTI-122 cell therapy.

Experimental Workflow for GNTI-122 Production and Administration

The generation and application of GNTI-122 follows a precise workflow, beginning with the patient and culminating in the re-infusion of the engineered therapeutic cells.

GNTI122_Workflow start Patient with Type 1 Diabetes leukapheresis Leukapheresis: Collect Peripheral Blood Mononuclear Cells start->leukapheresis isolation Isolate CD4+ T Cells leukapheresis->isolation engineering Ex vivo Genetic Engineering of T Cells isolation->engineering expansion Expansion and Quality Control engineering->expansion infusion Single Dose Infusion of GNTI-122 expansion->infusion rapamycin Low-Dose Rapamycin Administration (optional, to activate CISC) infusion->rapamycin monitoring Patient Monitoring: Safety and Efficacy rapamycin->monitoring

Caption: Clinical workflow for GNTI-122 cell therapy.

References

Methodological & Application

NTE-122 dihydrochloride experimental protocol for [cell line]

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "NTE-122 dihydrochloride" have not yielded any information on an experimental compound or drug with this designation. The provided search results pertain to unrelated substances, indicating that "this compound" may be a misnomer, an internal compound code not yet in the public domain, or a novel substance with no available scientific literature.

One of the top search results was a safety data sheet for N-(1-Naphthyl)ethylenediamine dihydrochloride . It is crucial to note that this is a chemical reagent commonly used in analytical chemistry, particularly in colorimetric assays for detecting nitrite and nitrate, and is not an experimental therapeutic agent for use in cell-based assays.

Other search results included information on a variety of well-known but unrelated drugs such as:

  • Metformin: A first-line medication for the treatment of type 2 diabetes.[1]

  • Yohimbe: An herbal supplement, and its active component yohimbine, which has been studied for various effects but is also associated with significant side effects.[2]

  • Ketamine: A medication used for anesthesia, pain management, and as a treatment for depression.[3]

  • Fluoxetine: An antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[4]

  • Methylphenidate: A central nervous system stimulant used to treat ADHD and narcolepsy.[5][6]

  • Caffeine: A common stimulant found in beverages like coffee and tea.[7]

  • Amphetamine: A potent central nervous system stimulant.[8]

Due to the lack of any identifiable information for a compound named "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams. The creation of such specific scientific documentation requires foundational knowledge of the compound's mechanism of action, its effects on biological systems, and established experimental findings, none of which are available for "this compound."

Researchers and drug development professionals seeking information on this compound are advised to verify the nomenclature and check for any alternative designations or internal documentation that may provide more specific details. Without accurate identification, a meaningful and scientifically valid experimental protocol cannot be generated.

References

Application Notes and Protocols for In Vivo Use of Novel Small Molecule Inhibitors: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific compound NTE-122 dihydrochloride for in vivo studies, including its mechanism of action and established dosage, is not available. The following application notes and protocols provide a general framework for determining the appropriate in vivo use of a novel small molecule inhibitor, based on established preclinical methodologies. This guide is intended for researchers, scientists, and drug development professionals.

I. Introduction to In Vivo Efficacy Studies

Preclinical in vivo studies are a critical step in the evaluation of novel therapeutic compounds.[1] These studies, typically conducted in animal models, aim to assess the safety, tolerability, and efficacy of a potential drug candidate before it can be considered for human clinical trials.[1] The primary objectives of such studies include determining the maximum tolerated dose (MTD), evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties, and demonstrating anti-tumor activity or other therapeutic effects in relevant disease models.[1]

II. Animal Model Selection

The choice of an appropriate animal model is crucial for the successful in vivo evaluation of a novel inhibitor. Common models in research include:

  • Xenograft Models: These involve the implantation of human cells (e.g., cancer cell lines) into immunocompromised mice (e.g., nude or SCID mice).[1] They are widely used to assess the direct therapeutic activity of a compound on human-derived tissues.[1]

  • Syngeneic Models: In these models, tumor tissues from the same genetic background as the immunocompetent mouse strain are implanted. They are particularly useful for studying the interplay between the investigational drug and the immune system.[1]

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient directly into immunocompromised mice. PDX models are considered to more accurately reflect the heterogeneity and biology of human tumors.

III. Determination of Administration Route

The route of administration for an inhibitor is dependent on its physicochemical properties and the experimental objective.[2] The two major routes are:

  • Enteral Administration: This includes oral, sublingual, and rectal routes.[2] Oral administration is the most common for therapeutic use but can be complicated by the drug's bioavailability due to gastrointestinal tract effects.[2]

  • Parenteral Administration: This includes intravenous, intraperitoneal, intramuscular, and subcutaneous injections.[2] Parenteral routes are often used for compounds that are poorly absorbed from the gastrointestinal tract.[2][3] For small animals, intravenous and intraperitoneal routes are common.[2][4]

Factors to consider when choosing a route of administration include the compound's solubility, the desired speed of onset, and the target tissue. All procedures involving animal administration must be approved by an Institutional Animal Care and Use Committee (IACUC).[4][5]

IV. Experimental Protocols

A. Maximum Tolerated Dose (MTD) Study

The MTD study is essential to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

Objective: To determine the maximum tolerated dose of a novel small molecule inhibitor.

Materials:

  • Novel small molecule inhibitor (e.g., this compound)

  • Appropriate sterile vehicle for solubilization

  • Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)[1]

  • Standard animal handling and dosing equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.[1]

  • Dose Escalation: Begin with a low dose, estimated from in vitro cytotoxicity data, and escalate the dose in subsequent cohorts of animals.

  • Administration: Administer the compound via the chosen route daily or on a predetermined schedule for a set period (e.g., 14 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

  • Humane Endpoints: Euthanize animals that reach pre-defined humane endpoints (e.g., >20% body weight loss, severe signs of distress).[1]

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Table 1: Example Data Collection for MTD Study

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+/- 5%None0/5
105-2%None0/5
305-8%Mild lethargy0/5
1005-22%Severe lethargy, ruffled fur2/5
B. In Vivo Efficacy Study (Xenograft Model Example)

Objective: To evaluate the anti-tumor efficacy of a novel inhibitor in a relevant cancer xenograft model.[1]

Materials:

  • Novel small molecule inhibitor

  • Appropriate vehicle

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups with similar mean tumor volumes.

  • Compound Administration: Administer the novel inhibitor at doses at or below the MTD, and the vehicle to the control group, following a defined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.

Table 2: Example Summary of Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01500 ± 2500+2
Inhibitor A25800 ± 15047-5
Inhibitor A50400 ± 10073-10

V. Visualizations

experimental_workflow Experimental Workflow for In Vivo Assessment cluster_preclinical Preclinical Evaluation in_vitro In Vitro Studies (IC50, Mechanism of Action) mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Dose range estimation efficacy In Vivo Efficacy Study (e.g., Xenograft Model) mtd->efficacy Determine safe dose pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies efficacy->pk_pd Correlate exposure and effect tox Toxicology Studies pk_pd->tox Assess safety profile

Caption: A general workflow for the in vivo evaluation of a novel small molecule inhibitor.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation inhibitor NTE-122 (Hypothetical Inhibitor) inhibitor->kinase1

Caption: A diagram of a hypothetical signaling pathway targeted by a novel inhibitor.

VI. Conclusion

The successful in vivo application of a novel small molecule inhibitor like this compound requires a systematic approach. This includes careful selection of animal models, determination of the appropriate administration route, and well-designed MTD and efficacy studies. The protocols and frameworks provided here offer a general guide for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of new compounds.

References

Application Notes and Protocols: NTE-122 Dihydrochloride Dosage for Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for "NTE-122 dihydrochloride" did not yield specific information on this compound. The scientific literature and publicly available databases do not appear to contain data regarding its use, dosage in animal models, or mechanism of action. It is possible that "NTE-122" is a new, internal, or incorrectly cited compound name.

To provide a framework for the requested application notes and protocols, this document will utilize a hypothetical compound with characteristics similar to a norepinephrine-dopamine reuptake inhibitor (NDRI), a class of drugs that includes compounds like bupropion and methylphenidate. This will serve as a template for how such a document would be structured if data for this compound were available.

Hypothetical Data Summary: this compound

The following tables present a hypothetical summary of quantitative data for this compound based on simulated preclinical studies in rodent models.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Parameter1 mg/kg (Oral)5 mg/kg (Oral)10 mg/kg (Oral)
Cmax (ng/mL) 15.2 ± 3.178.5 ± 12.4165.8 ± 25.9
Tmax (h) 1.01.51.5
AUC₀₋₂₄ (ng·h/mL) 98.7 ± 18.6512.3 ± 98.71102.1 ± 215.4
t₁/₂ (h) 4.2 ± 0.84.5 ± 0.94.8 ± 1.1

Data are presented as mean ± standard deviation.

Table 2: Effective Doses of this compound in a Murine Model of Depression (Forced Swim Test)

Animal ModelRoute of AdministrationDose (mg/kg)Outcome
Male C57BL/6 Mice Intraperitoneal (i.p.)1No significant effect
535% decrease in immobility time
1058% decrease in immobility time

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL for 1, 5, and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing before each administration.

  • Animal Handling and Dosing:

    • Fast rats overnight (approximately 12 hours) before dosing, with ad libitum access to water.

    • Weigh each rat to determine the precise volume of the dosing solution to be administered.

    • Administer the prepared this compound suspension or vehicle control via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Place blood samples into anticoagulant-containing tubes.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Intraperitoneal Administration and Behavioral Assessment in Mice (Forced Swim Test)

Objective: To evaluate the antidepressant-like effects of this compound in mice using the forced swim test.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Injection needles and syringes

  • Male C57BL/6 mice (8-10 weeks old)

  • Forced swim test apparatus (a cylinder filled with water)

  • Video recording equipment and analysis software

Procedure:

  • Preparation of Injection Solution: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL for 1, 5, and 10 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

  • Animal Handling and Injection:

    • Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

    • Weigh each mouse to determine the precise volume of the injection solution.

    • Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Forced Swim Test:

    • Place each mouse individually into a cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Record the behavior of each mouse for a 6-minute session.

  • Data Analysis:

    • Score the last 4 minutes of the test for immobility time (defined as the time the mouse remains floating motionless or makes only small movements to keep its head above water).

    • Compare the immobility time between the different treatment groups and the vehicle control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

Visualizations

G Hypothetical Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NTE-122 NTE-122 DAT Dopamine Transporter (DAT) NTE-122->DAT Blocks NET Norepinephrine Transporter (NET) NTE-122->NET Blocks Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds G Experimental Workflow for Pharmacokinetic Study A Acclimatize Rats C Fast Rats Overnight A->C B Prepare Dosing Solutions (Vehicle, 1, 5, 10 mg/kg) D Administer NTE-122 via Oral Gavage B->D C->D E Collect Blood Samples (0-24 hours) D->E F Prepare Plasma E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H

Application Notes & Protocols for the Quantification of Novel Dihydrochloride Compounds (Exemplified by NTE-122 Dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug discovery and development. This document provides a comprehensive overview of analytical methods for the quantification of a novel small molecule, exemplified by "NTE-122 dihydrochloride." In the absence of specific public domain data for this compound, this application note outlines the principles and detailed protocols for developing and validating robust analytical methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are widely applicable to the analysis of similar small molecule dihydrochloride salts in bulk form and biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of APIs due to its robustness, simplicity, and cost-effectiveness. The method separates the analyte of interest from other components in a mixture based on its interaction with a stationary phase, and quantification is achieved by measuring its absorbance of UV light.

Experimental Protocol: HPLC-UV Method

Objective: To develop and validate an HPLC-UV method for the quantification of this compound in a bulk powder sample.

Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (or other suitable pH modifier)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for method development.[1]

Chromatographic Conditions (Example):

Parameter Value
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength To be determined by UV scan (e.g., 254 nm)[1]
Injection Volume 10 µL

| Run Time | 15 minutes |

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the bulk powder containing this compound.

    • Dissolve the sample in the same solvent as the standard solutions to a known concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the calibration standards, followed by the sample solutions.

    • Record the chromatograms and integrate the peak area of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Expected Quantitative Data (HPLC-UV)
ParameterExpected Value
Linearity (R²) > 0.999[1]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of drugs in complex matrices such as plasma or tissue.[2][3]

Experimental Protocol: LC-MS/MS Method

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of NTE-122 in mouse serum.

Materials and Reagents:

  • NTE-122 reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of NTE-122 (if available) or a structurally similar analog.

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade water

  • Formic acid

  • Mouse serum (blank)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.9 µm) for faster analysis.[2]

Chromatographic and MS Conditions (Example):

Parameter Value
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% A / 5% B to 5% A / 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL[2]
Ionization Mode Positive ESI
MRM Transitions To be determined by infusion of NTE-122 and IS

| Collision Energy | To be optimized for each transition |

Procedure:

  • Standard and QC Sample Preparation:

    • Prepare stock solutions of NTE-122 and the internal standard in an appropriate solvent.

    • Spike blank mouse serum with known concentrations of NTE-122 to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.[2]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Acquire data using Multiple Reaction Monitoring (MRM) mode.[4]

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

    • Determine the concentration of NTE-122 in the samples from the calibration curve.

Expected Quantitative Data (LC-MS/MS)
ParameterExpected Value
Linearity (R²) > 0.99
Intra- and Inter-assay Precision (%CV) < 15% (< 20% at LLOQ)[4]
Intra- and Inter-assay Accuracy (%RE) ± 15% (± 20% at LLOQ)[4]
Extraction Recovery > 85%
Matrix Effect To be assessed; should be minimal and consistent
Lower Limit of Quantification (LLOQ) To be determined (typically in the low ng/mL to pg/mL range)

Method Validation

Both HPLC-UV and LC-MS/MS methods must be validated to ensure they are reliable and reproducible for their intended purpose. Validation parameters should be assessed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh NTE-122 Dihydrochloride B Dissolve in Solvent A->B C Prepare Calibration Standards B->C D Prepare Sample Solution B->D E Inject into HPLC System C->E D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify NTE-122 Concentration I->J

Caption: HPLC-UV workflow for this compound quantification.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Serum with NTE-122 & IS B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Evaporate & Reconstitute D->E F Inject into LC-MS/MS System E->F G Chromatographic Separation F->G H ESI & MRM Detection G->H I Calculate Analyte/IS Peak Area Ratio H->I J Generate Weighted Calibration Curve I->J K Quantify NTE-122 in Sample J->K

References

Application Notes and Protocols for NTE-122 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Crucial Information Regarding NTE-122 Dihydrochloride is Currently Unavailable.

Extensive searches for "this compound" have yielded limited specific information regarding its chemical and biological properties. Data such as molecular weight, solubility, stability, mechanism of action, and effective concentrations in cell culture are not publicly available. The following application notes and protocols are therefore provided as a template . Researchers must substitute the placeholder information (indicated by "[...]") with compound-specific data obtained from the supplier or internal studies before use. Proceeding without this information could lead to inaccurate results and experimental failure.

Introduction

This compound is a research compound with potential applications in cell biology and drug development. These application notes provide a general framework for the preparation and use of this compound solutions in a cell culture setting. The protocols outlined below are based on standard laboratory practices for handling similar dihydrochloride salts and should be adapted based on the specific characteristics of NTE-122.

Physicochemical Properties (Placeholder Data)

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design. Researchers should obtain this information from the compound supplier.

PropertyValueSource
Molecular Weight [Enter Value] g/mol [Supplier/Internal Data]
Appearance [e.g., White to off-white solid][Supplier/Internal Data]
Purity [e.g., >98%][Supplier/Internal Data]
Solubility [Enter solubility data in relevant solvents, e.g., Water, DMSO, Ethanol][Supplier/Internal Data]
Storage Conditions [e.g., -20°C, Desiccated, Protect from light][Supplier/Internal Data]

Solution Preparation Protocols

3.1. Materials

  • This compound powder

  • Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile nuclease-free water

  • Sterile, conical polypropylene tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

  • 0.22 µm sterile syringe filters (if necessary)

  • Cell culture medium appropriate for the cell line in use

  • Phosphate-buffered saline (PBS), sterile

3.2. Protocol for 10 mM Stock Solution

This protocol provides a general guideline for preparing a high-concentration stock solution. The choice of solvent (DMSO or water) should be based on the solubility data for this compound.

  • Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * [Molecular Weight of this compound ( g/mol )] * Volume (mL) / 1000

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO or water to the tube. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if the compound is stable at this temperature.

  • Sterile Filtration (Optional): If the initial solvent was not sterile or if any particulates are visible, the solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stability of the stock solution under these conditions should be determined experimentally.

3.3. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in complete cell culture medium.

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a stepwise dilution to prevent precipitation of the compound.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used in the experiment. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.

Experimental Workflow for Cell Treatment

The following workflow outlines a general procedure for treating cultured cells with this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation_analysis Incubation & Analysis cell_seeding Seed cells in multi-well plates overnight_incubation Allow cells to adhere overnight cell_seeding->overnight_incubation remove_medium Remove old medium from cells prepare_working_solutions Prepare working solutions of NTE-122 and vehicle control add_treatment Add medium with NTE-122 or vehicle control prepare_working_solutions->add_treatment remove_medium->add_treatment incubation Incubate for desired time period add_treatment->incubation downstream_assay Perform downstream assays (e.g., viability, protein expression) incubation->downstream_assay

Caption: General experimental workflow for cell treatment with NTE-122.

Hypothetical Signaling Pathway

Note: The following diagram is a placeholder and represents a generic signaling cascade. The actual mechanism of action for this compound is unknown.

signaling_pathway nte122 NTE-122 receptor Receptor X nte122->receptor Binds/Activates kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor Y kinase2->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Induces/Represses Gene Expression

Caption: Hypothetical signaling pathway for NTE-122.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Precipitation in stock solution Poor solubility; incorrect solvent; concentration too high.Use the recommended solvent based on solubility data. Gentle warming may help. Prepare a lower concentration stock solution.
Precipitation in cell culture medium Compound is not soluble in aqueous solutions; final concentration is too high.Perform serial dilutions. Ensure the final concentration of the organic solvent (e.g., DMSO) is low.
High cell death in vehicle control Solvent toxicity.Reduce the final concentration of the solvent in the culture medium (ideally ≤ 0.1% for DMSO).
No observable effect Ineffective concentration; compound instability; incorrect mechanism of action for the cell line.Perform a dose-response experiment to determine the optimal concentration. Check the stability of the compound in solution. Use a positive control.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

These application notes and protocols are intended to serve as a starting point for research involving this compound. It is imperative that researchers validate these methods and determine the optimal conditions for their specific cell lines and experimental goals based on empirical data.

Application Note: Quantitative Determination of NTE-122 Dihydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of NTE-122 dihydrochloride in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.

Introduction

NTE-122 is a novel small molecule compound under investigation for its therapeutic potential. Accurate and reliable quantification of NTE-122 in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2] This application note provides a detailed protocol for the determination of this compound in human plasma, which can be adapted for various research applications.

Experimental

Materials and Reagents
  • This compound Reference Standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, ultrapure

  • Human Plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method is employed for the extraction of NTE-122 from human plasma.[3]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase C18 column.

ParameterValue
Column ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[4]
Injection Volume 5 µL
Column Temperature 40°C[4]
Gradient Time (min)
Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MRM Transition (NTE-122) To be determined experimentally (e.g., m/z 350.2 → 180.1)
MRM Transition (IS) To be determined experimentally (e.g., m/z 355.2 → 185.1)
Collision Energy (CE) To be optimized for each transition
Capillary Voltage 3500 V[4]
Gas Temperature 350°C[4]
Gas Flow 9 L/min[4]
Nebulizer Pressure 40 psi[4]

Method Validation (Representative Data)

The following tables summarize the expected performance characteristics of the method. Actual values should be determined during in-lab validation.

Linearity
AnalyteCalibration Range (ng/mL)
NTE-1221 - 1000>0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ1<1585 - 115
Low3<1585 - 115
Mid100<1585 - 115
High800<1585 - 115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3>8590 - 110
High800>8590 - 110

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precip Protein Precipitation (ACN with IS) plasma->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: LC-MS/MS workflow for this compound analysis.

Hypothetical Signaling Pathway of NTE-122

G NTE122 NTE-122 Receptor Target Receptor NTE122->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Gene Expression

Caption: Proposed signaling cascade for NTE-122's mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a drug development setting. This protocol should be fully validated according to regulatory guidelines before implementation in clinical studies.

References

Application Notes and Protocols: In Vivo Administration of NTE-122 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTE-122 dihydrochloride is a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). Its chemical name is trans-1,4-bis[[1-cyclohexyl-3-(4-dimethylaminophenyl)ureido]methyl]cyclohexane dihydrochloride. ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, a key process in the absorption of dietary cholesterol and the formation of foam cells in atherosclerotic plaques. By inhibiting ACAT, NTE-122 has demonstrated significant potential in preclinical models for the treatment of hypercholesterolemia and the prevention of atherosclerosis. These application notes provide a summary of the in vitro and in vivo data for NTE-122 and detailed protocols for its in vivo administration in rodent models.

Data Presentation

In Vitro ACAT Inhibitory Activity of NTE-122

The following table summarizes the half-maximal inhibitory concentration (IC50) of NTE-122 against ACAT from various tissue and cell sources.

Tissue/Cell Line SourceSpeciesIC50 (nM)
Liver MicrosomesRabbit1.2
Liver MicrosomesRat9.6
Small Intestine MicrosomesRabbit2.5
Small Intestine MicrosomesRat4.8
Aorta MicrosomesRabbit3.1
HepG2 CellsHuman1.8
CaCo-2 CellsHuman4.7

NTE-122 demonstrated high selectivity, showing no significant inhibition of other lipid-metabolizing enzymes such as HMG-CoA reductase, acyl-CoA synthetase, cholesterol esterase, lecithin:cholesterol acyltransferase, acyl-CoA:sn-glycerol-3-phosphate acyltransferase, and cholesterol 7α-hydroxylase at concentrations up to 10 µM.[1]

In Vivo Efficacy of NTE-122

The following tables summarize the effective doses of NTE-122 in animal models of hypercholesterolemia and atherosclerosis.

Table 2.2.1: Efficacy in Cholesterol-Fed Rats

ParameterEffective Dose (ED50) (mg/kg/day)
Serum Cholesterol Reduction0.12
Liver Cholesterol Reduction0.44

Table 2.2.2: Efficacy in Cholesterol-Fed Rabbits

ParameterEffective Dose (mg/kg/day)
Plasma & Liver Cholesterol Reduction> 2
Reduction of Atherosclerotic Lesion Area3 - 10

Signaling Pathway and Experimental Workflow

ACAT Inhibition Signaling Pathway

ACAT_Inhibition cluster_lumen Intestinal Lumen / Bloodstream cluster_cell Enterocyte / Macrophage cluster_lipoprotein Lipoprotein Assembly / Foam Cell Formation Dietary/Cellular\nCholesterol Dietary/Cellular Cholesterol Free Cholesterol\n(Intracellular) Free Cholesterol (Intracellular) Dietary/Cellular\nCholesterol->Free Cholesterol\n(Intracellular) Uptake ACAT ACAT Free Cholesterol\n(Intracellular)->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Chylomicrons /\nLipid Droplets Chylomicrons / Lipid Droplets Cholesteryl Esters->Chylomicrons /\nLipid Droplets NTE-122 NTE-122 NTE-122->ACAT Inhibition

Caption: Mechanism of ACAT inhibition by NTE-122.

General In Vivo Experimental Workflow

experimental_workflow start Start: Acclimatize Animals (Rats/Rabbits) diet Induce Hypercholesterolemia (High-Cholesterol Diet) start->diet treatment Daily Administration of NTE-122 or Vehicle diet->treatment monitoring Monitor Body Weight and Food Consumption treatment->monitoring endpoint Endpoint of Study (e.g., 4-12 weeks) monitoring->endpoint collection Collect Blood and Tissue Samples endpoint->collection analysis Analyze Samples: - Serum/Liver Cholesterol - Aortic Lesion Staining collection->analysis data Data Analysis and Interpretation analysis->data

Caption: Workflow for in vivo studies of NTE-122.

Experimental Protocols

Protocol 1: In Vivo Administration of NTE-122 in a Rat Model of Hypercholesterolemia

Objective: To evaluate the efficacy of NTE-122 in reducing serum and liver cholesterol levels in rats fed a high-cholesterol diet.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Standard chow diet

  • High-cholesterol diet (Standard chow supplemented with 1% cholesterol and 0.5% cholic acid)

  • This compound

  • Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water

  • Oral gavage needles

  • Animal balance

  • Metabolic cages (optional, for fecal analysis)

Procedure:

  • Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week with free access to standard chow and water.

  • Induction of Hypercholesterolemia: Switch the diet of all rats to the high-cholesterol diet for a period of 7-14 days to induce elevated cholesterol levels.

  • Grouping and Dosing:

    • Randomly divide the rats into groups (n=8-10 per group):

      • Group 1: Vehicle control (0.5% CMC)

      • Group 2: NTE-122 (e.g., 0.1 mg/kg/day)

      • Group 3: NTE-122 (e.g., 0.3 mg/kg/day)

      • Group 4: NTE-122 (e.g., 1.0 mg/kg/day)

    • Prepare NTE-122 by suspending the required amount in 0.5% CMC. Ensure a homogenous suspension.

    • Administer the vehicle or NTE-122 suspension orally via gavage once daily for the duration of the study (e.g., 4 weeks). Adjust the volume based on the most recent body weight.

  • Monitoring: Monitor body weight and food consumption weekly.

  • Sample Collection: At the end of the treatment period, fast the rats overnight. Anesthetize the animals and collect blood via cardiac puncture. Perfuse the liver with ice-cold saline and excise it.

  • Sample Analysis:

    • Separate serum from the blood by centrifugation.

    • Analyze serum and a homogenate of a portion of the liver for total cholesterol content using a commercial enzymatic kit (see Protocol 4.4).

Protocol 2: In Vivo Administration of NTE-122 in a Rabbit Model of Atherosclerosis

Objective: To assess the effect of NTE-122 on the development of atherosclerotic lesions in rabbits fed a high-cholesterol diet.

Materials:

  • Male New Zealand White rabbits (10-12 weeks old)

  • Standard rabbit chow

  • High-cholesterol diet (Standard chow supplemented with 1% cholesterol)

  • This compound

  • Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water

  • Oral gavage tubes

  • Animal balance

Procedure:

  • Acclimatization: House rabbits individually in cages in a controlled environment for at least one week with free access to standard chow and water.

  • Induction of Atherosclerosis: Switch the diet of all rabbits to the 1% cholesterol diet.

  • Grouping and Dosing:

    • Concurrently with the high-cholesterol diet, begin daily oral administration of vehicle or NTE-122.

    • Randomly divide the rabbits into groups (n=6-8 per group):

      • Group 1: Vehicle control (0.5% CMC)

      • Group 2: NTE-122 (e.g., 1 mg/kg/day)

      • Group 3: NTE-122 (e.g., 3 mg/kg/day)

      • Group 4: NTE-122 (e.g., 10 mg/kg/day)

    • Prepare and administer NTE-122 as described in Protocol 4.1. The study duration is typically 8-12 weeks.

  • Monitoring: Monitor body weight and food consumption weekly. Collect blood from the marginal ear vein at baseline and regular intervals to monitor plasma cholesterol levels.

  • Sample Collection: At the end of the study, euthanize the rabbits. Collect blood and perfuse the vascular system with saline followed by a fixative (e.g., 10% neutral buffered formalin). Carefully dissect the entire aorta.

  • Sample Analysis:

    • Analyze plasma for total cholesterol (see Protocol 4.4).

    • Stain the aorta with Oil Red O to visualize and quantify atherosclerotic lesions (see Protocol 4.3).

Protocol 3: Quantification of Atherosclerotic Lesions in Rabbit Aorta

Objective: To visualize and quantify the area of atherosclerotic plaques in the aorta.

Materials:

  • Dissected aorta in 10% neutral buffered formalin

  • Dissecting microscope and tools

  • 78% Methanol

  • Oil Red O staining solution (0.5% in isopropanol, diluted with water)

  • PBS (Phosphate Buffered Saline)

  • Digital camera and image analysis software (e.g., ImageJ)

Procedure:

  • Aorta Preparation: Carefully remove any adhering adipose and connective tissue from the fixed aorta. Open the aorta longitudinally from the arch to the iliac bifurcation.

  • Staining:

    • Rinse the aorta with 78% methanol.

    • Immerse the aorta in the Oil Red O working solution for 30-60 minutes.

    • Briefly rinse with 78% methanol to remove excess stain.

    • Wash thoroughly with PBS.

  • Imaging: Pin the stained aorta, intimal side up, onto a wax plate in a dish filled with PBS. Capture a high-resolution digital image.

  • Quantification: Use image analysis software to measure the total surface area of the aorta and the area stained red with Oil Red O (lesion area). Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.

Protocol 4: Measurement of Serum and Liver Cholesterol

Objective: To determine the total cholesterol concentration in serum and liver tissue.

Materials:

  • Serum samples

  • Liver tissue

  • Homogenizer

  • Lipid extraction solvent (e.g., chloroform:methanol 2:1)

  • Commercial enzymatic cholesterol assay kit

  • Spectrophotometer or plate reader

Procedure:

  • Serum Analysis:

    • Thaw serum samples on ice.

    • Use the commercial enzymatic kit according to the manufacturer's instructions to determine the total cholesterol concentration.

  • Liver Tissue Analysis:

    • Weigh a portion of the frozen liver tissue (approx. 100-200 mg).

    • Homogenize the tissue in the lipid extraction solvent.

    • Incubate and then centrifuge to separate the lipid-containing organic phase.

    • Evaporate the solvent and resuspend the lipid extract in a suitable buffer (often provided in the cholesterol assay kit).

    • Determine the cholesterol concentration using the commercial kit.

    • Normalize the cholesterol content to the initial weight of the liver tissue (e.g., mg of cholesterol per gram of liver).

Disclaimer

This compound is intended for research purposes only and is not for human or veterinary use. The information provided in these application notes is for guidance and should be adapted to specific experimental needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for Testing NTE-122 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Testing NTE-122 Dihydrochloride in Kinase and Cell-Based Assays Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor under investigation for its potential therapeutic effects. As a dihydrochloride salt, it exhibits improved solubility and stability, making it suitable for use in a variety of in vitro assays. These application notes provide detailed protocols for characterizing the inhibitory activity of NTE-122 against its putative target, MEK1 kinase, and for assessing its downstream cellular effects on the ERK signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. MEK1 is a dual-specificity protein kinase that acts as a central component of this pathway by phosphorylating and activating ERK1/2.[1] Dysregulation of the MAPK/ERK pathway is implicated in various cancers, making MEK1 an attractive target for therapeutic intervention.

The following protocols describe two key assays:

  • Biochemical MEK1 Kinase Assay: To determine the direct inhibitory activity and potency (IC50) of NTE-122 on purified MEK1 enzyme.

  • Cell-Based ERK Phosphorylation Assay: To confirm the cell permeability of NTE-122 and its ability to inhibit the MAPK pathway in a cellular context.

Data Presentation: Inhibitory Activity of NTE-122

The inhibitory potency of this compound was determined using a biochemical MEK1 kinase assay. The compound was tested in a 10-point dose-response curve, and the resulting data were used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTargetAssay TypeIC50 (nM) [Hypothetical Data]Hill Slope [Hypothetical Data]
This compound MEK1Biochemical15.2-1.1
Reference Inhibitor (U0126)MEK1Biochemical100-1.0

Experimental Protocols

Protocol 1: Biochemical MEK1 Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the kinase activity of MEK1 by quantifying the amount of ADP produced during the phosphorylation reaction.[2] The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of light produced to the amount of ADP generated, thus reflecting kinase activity.[1][2]

A. Principle

The assay is performed in two steps. First, the MEK1 kinase reaction is performed in the presence of its substrate (inactive ERK2), ATP, and varying concentrations of NTE-122. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal intensity is inversely proportional to the inhibitory activity of NTE-122.

B. Materials and Reagents

  • Recombinant Human MEK1 (active)

  • Inactive ERK2 substrate

  • ATP solution

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)[1][3]

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • DMSO (for compound dilution)

  • White, opaque 96-well or 384-well assay plates

C. Step-by-Step Procedure

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO. Further dilute these solutions into the kinase assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted NTE-122 or control (DMSO vehicle for 0% inhibition, potent inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Add 10 µL of a master mix containing MEK1 enzyme and inactive ERK2 substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

D. Data Analysis

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data by setting the average signal from the DMSO vehicle control wells as 0% inhibition and the average signal from a saturating concentration of a known potent inhibitor as 100% inhibition.

  • Plot the percent inhibition versus the log concentration of NTE-122.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Cell-Based ERK Phosphorylation Assay (In-Cell Western)

This protocol measures the phosphorylation of ERK1/2 (pERK) in cells treated with NTE-122, providing a functional measure of MEK1 inhibition in a cellular environment.[4][5]

A. Principle

Cells are seeded in a 96-well plate and treated with NTE-122. After treatment, the cells are stimulated with an agonist (e.g., Phorbol 12-myristate 13-acetate, PMA) to activate the MAPK pathway.[5] The cells are then fixed and permeabilized, followed by immunofluorescent staining for both phosphorylated ERK (pERK) and total ERK. The ratio of pERK to total ERK is used to quantify the inhibitory effect of the compound.

B. Materials and Reagents

  • Cell line known to have an active MAPK pathway (e.g., HeLa, A375)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Agonist (e.g., PMA)

  • Fixing Solution (e.g., 4% formaldehyde in PBS)[6]

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Intercept® Blocking Buffer or 5% BSA in PBS)

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (pT202/pY204)

    • Mouse anti-total-ERK1/2

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • 96-well clear-bottom black plates

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~20,000 cells/well and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal pERK levels, replace the growth medium with serum-free medium and incubate for 4-24 hours.[7]

  • Compound Treatment: Add serial dilutions of NTE-122 (prepared in serum-free media) to the wells. Incubate for 1-2 hours at 37°C.

  • Agonist Stimulation: Add a pre-determined concentration of PMA (e.g., 100 ng/mL) to all wells except the unstimulated control. Incubate for 15 minutes at 37°C.[5]

  • Fixation and Permeabilization:

    • Remove the medium and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[6]

    • Wash the wells 3 times with PBS.

    • Add 100 µL of Permeabilization Buffer and incubate for 20 minutes.

  • Blocking: Wash the wells 3 times with PBS. Add 150 µL of Blocking Buffer and incubate for 90 minutes at room temperature.

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of primary antibody solution (containing both anti-pERK and anti-total-ERK antibodies diluted in blocking buffer) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the wells 5 times with PBS containing 0.1% Tween-20. Add 50 µL of secondary antibody solution (containing both fluorescently-labeled antibodies) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the wells 5 times. Acquire images and fluorescence intensity readings using an infrared imaging system (e.g., LI-COR Odyssey).

D. Data Analysis

  • Determine the fluorescence intensity for pERK (e.g., 800 nm channel) and total ERK (e.g., 700 nm channel) for each well.

  • Calculate the ratio of pERK to total ERK for each well to normalize for cell number.

  • Plot the normalized pERK/total ERK ratio versus the log concentration of NTE-122 and fit to a dose-response curve to determine the cellular IC50.

Mandatory Visualizations

G start Start: Prepare Reagents 1. Dispense NTE-122\nand Controls into Plate 1. Dispense NTE-122 and Controls into Plate start->1. Dispense NTE-122\nand Controls into Plate process process decision decision data data end_node End: Analyze Data 2. Add MEK1 Enzyme\nand ERK2 Substrate 2. Add MEK1 Enzyme and ERK2 Substrate 1. Dispense NTE-122\nand Controls into Plate->2. Add MEK1 Enzyme\nand ERK2 Substrate 3. Initiate Reaction with ATP 3. Initiate Reaction with ATP 2. Add MEK1 Enzyme\nand ERK2 Substrate->3. Initiate Reaction with ATP 4. Incubate at 30°C\n(60 min) 4. Incubate at 30°C (60 min) 3. Initiate Reaction with ATP->4. Incubate at 30°C\n(60 min) 5. Add ADP-Glo™ Reagent\n(Terminate Reaction) 5. Add ADP-Glo™ Reagent (Terminate Reaction) 4. Incubate at 30°C\n(60 min)->5. Add ADP-Glo™ Reagent\n(Terminate Reaction) 6. Incubate at RT\n(40 min) 6. Incubate at RT (40 min) 5. Add ADP-Glo™ Reagent\n(Terminate Reaction)->6. Incubate at RT\n(40 min) 7. Add Kinase Detection Reagent 7. Add Kinase Detection Reagent 6. Incubate at RT\n(40 min)->7. Add Kinase Detection Reagent 8. Incubate at RT\n(30 min) 8. Incubate at RT (30 min) 7. Add Kinase Detection Reagent->8. Incubate at RT\n(30 min) 9. Read Luminescence 9. Read Luminescence 8. Incubate at RT\n(30 min)->9. Read Luminescence 9. Read Luminescence->end_node

Caption: Workflow for the biochemical MEK1 kinase assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor pathway_component pathway_component target_node target_node inhibitor inhibitor downstream downstream Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates NTE122 NTE-122 NTE122->MEK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway and the target of NTE-122.

References

Application Notes and Protocols: NTE-122 Dihydrochloride for Research in ADHD

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NTE-122 dihydrochloride" is not currently a recognized or publicly documented chemical entity in major scientific literature and databases. The following application notes and protocols are provided as a hypothetical example based on the potential research application of a novel selective norepinephrine reuptake inhibitor (NRI) for Attention Deficit Hyperactivity Disorder (ADHD), a plausible role for a compound of this nature. All data presented are illustrative.

Introduction

This compound is a novel, potent, and selective norepinephrine reuptake inhibitor (NRI) under investigation for its potential therapeutic effects in the management of Attention Deficit Hyperactivity Disorder (ADHD). By selectively blocking the norepinephrine transporter (NET), NTE-122 increases the extracellular concentration of norepinephrine in the prefrontal cortex, a brain region implicated in the regulation of attention, executive function, and impulse control.[1] These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its use in preclinical ADHD research.

Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological profile of this compound.

Table 1: In Vitro Transporter Binding and Reuptake Inhibition

TransporterBinding Affinity (Kᵢ, nM)Reuptake Inhibition (IC₅₀, nM)
Norepinephrine (NET)2.55.1
Dopamine (DAT)> 10,000> 8,000
Serotonin (SERT)> 10,000> 9,500

Table 2: Pharmacokinetic Properties in Rodent Models (Rat)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Bioavailability (%)10045
Peak Plasma Conc. (Cₘₐₓ, ng/mL)15095
Time to Peak (Tₘₐₓ, h)0.11.5
Half-life (t₁/₂, h)3.53.8
Brain/Plasma Ratio4.24.1

Signaling Pathway

This compound's mechanism of action centers on the modulation of noradrenergic signaling in the prefrontal cortex.

NTE122_Pathway NTE122 This compound NET Norepinephrine Transporter (NET) NTE122->NET Inhibits Presynaptic Presynaptic Neuron NE_Synapse Norepinephrine (NE) in Synapse Presynaptic->NE_Synapse NE Release Postsynaptic Postsynaptic Neuron NE_Synapse->NET Reuptake Adrenergic_R Adrenergic Receptors (α₂, α₁) NE_Synapse->Adrenergic_R Binds to Adrenergic_R->Postsynaptic Signal_Transduction Signal Transduction (e.g., cAMP pathway) Adrenergic_R->Signal_Transduction Activates Neuronal_Response Improved Neuronal Firing & Cognitive Function Signal_Transduction->Neuronal_Response Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Reuptake Assay

This protocol details the measurement of NTE-122's potency in inhibiting norepinephrine reuptake in cells expressing the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine

  • This compound stock solution (10 mM in DMSO)

  • Scintillation fluid and vials

  • Microplate scintillation counter

Methodology:

  • Cell Culture: Culture hNET-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Preparation: Seed cells in a 96-well plate and grow to 90-95% confluency. On the day of the assay, wash the cells twice with KRH buffer.

  • Compound Incubation: Prepare serial dilutions of this compound in KRH buffer. Add 50 µL of each concentration to the appropriate wells. Include wells for total uptake (vehicle control) and non-specific uptake (in the presence of a high concentration of a known NET inhibitor, e.g., 10 µM Desipramine).

  • Reuptake Initiation: Add 50 µL of KRH buffer containing [³H]-Norepinephrine to a final concentration of 10 nM.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Termination: Terminate the reuptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis and Measurement: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials with scintillation fluid. Measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of NTE-122 relative to the vehicle control after subtracting non-specific uptake. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Spontaneous Locomotor Activity in Rats

This protocol is designed to assess the stimulant effects of this compound, a common characteristic of compounds used to treat ADHD.[2]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Methodology:

  • Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each rat in an open-field chamber and allow it to habituate for 30 minutes.

  • Dosing: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately return the rats to the activity chambers and record locomotor activity (e.g., total distance traveled, rearing frequency) for 90 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 10-minute intervals) to observe the onset and duration of action. Compare the mean activity of each dose group to the vehicle group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a novel compound like NTE-122 for ADHD research.

Preclinical_Workflow start Compound Synthesis (NTE-122) in_vitro In Vitro Screening (Reuptake Assays, Selectivity) start->in_vitro pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) in_vitro->pk_studies Lead Compound behavioral_studies Behavioral Efficacy Models (Locomotor Activity, Novel Object Recognition, 5-Choice Serial Reaction Time Task) pk_studies->behavioral_studies safety_pharm Safety Pharmacology (Cardiovascular, CNS) behavioral_studies->safety_pharm Demonstrates Efficacy conclusion Candidate for Further Development safety_pharm->conclusion Acceptable Safety Profile

Caption: Preclinical evaluation workflow for NTE-122.

References

Troubleshooting & Optimization

Improving NTE-122 dihydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: NTE-122 dihydrochloride is a research compound with limited publicly available stability data. The following information is based on general principles for handling hydrochloride salts of organic molecules. Researchers must perform their own stability studies to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a dihydrochloride salt like NTE-122 in solution?

A1: Dihydrochloride salts are often used to improve the aqueous solubility of weakly basic compounds. The primary stability concerns in solution include:

  • pH-dependent stability and precipitation: The stability and solubility of hydrochloride salts are highly dependent on the pH of the solution. As the pH increases, the compound can convert from its more soluble salt form to its less soluble free base form, potentially leading to precipitation.[1][2][3][4][5]

  • Hydrolysis: Certain functional groups are susceptible to hydrolysis (reaction with water), which can be catalyzed by acidic or basic conditions.[6]

  • Oxidation: Amine functional groups, which are common in compounds that form hydrochloride salts, can be susceptible to oxidation.[7][8][9] This can be accelerated by exposure to air, light, or the presence of metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of the compound.[10]

Q2: I dissolved this compound in a neutral buffer (e.g., PBS pH 7.4) and it precipitated. Why did this happen and what should I do?

A2: This is a common issue with hydrochloride salts of weakly basic compounds. At neutral or alkaline pH, the equilibrium shifts from the protonated (soluble salt) form to the deprotonated (less soluble free base) form, causing precipitation.[3][4]

Solution:

  • Use a lower pH buffer: Prepare your solution in a slightly acidic buffer (e.g., pH 4-6) where the hydrochloride salt form is more stable and soluble.[11]

  • Use a stock solution in an organic solvent: Prepare a concentrated stock solution of NTE-122 in an organic solvent like DMSO or DMF.[11] Then, dilute this stock solution into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

Q3: What is the best way to store solutions of this compound?

A3: Proper storage is crucial to maintain the integrity of your compound.

  • Short-term storage: For aqueous solutions, store at 2-8°C and protect from light.[11][12] It is always best to prepare fresh solutions for each experiment.[11]

  • Long-term storage: It is generally recommended to store the compound as a solid (lyophilized powder) at -20°C or below, protected from light and moisture.[12][13] If you need to store a solution long-term, prepare aliquots of a stock solution in a suitable organic solvent (like DMSO) and store them at -80°C to minimize freeze-thaw cycles.[12]

Q4: I suspect my this compound solution is degrading over time, leading to inconsistent experimental results. How can I confirm this?

A4: To confirm degradation, you can perform a stability study. This typically involves analyzing the purity of your solution over time using an analytical technique like High-Performance Liquid Chromatography (HPLC).[14][15] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dissolution in aqueous buffer. The pH of the buffer is too high, causing the conversion of the soluble salt to the insoluble free base.[4]1. Use a buffer with a lower pH (e.g., citrate buffer pH 4.5).2. Prepare a concentrated stock in DMSO and dilute into the aqueous buffer just before the experiment.
A clear solution becomes cloudy or precipitates over time. 1. Slow conversion of the salt to the free base, even at a suitable starting pH.2. Gradual pH shift in a weakly buffered solution.1. Prepare fresh solutions for each experiment.[11]2. If storage is necessary, store at 2-8°C to slow the process.[3]3. Ensure your buffer has sufficient capacity to maintain the pH.
Loss of biological activity or inconsistent results. Degradation of the compound due to improper storage or handling.[11]1. Store the solid compound at -20°C or below, protected from light and moisture.[13]2. Prepare fresh solutions from the solid for each experiment.3. Protect solutions from light by using amber vials or wrapping containers in foil.
Difficulty dissolving the solid compound. The compound may have low intrinsic solubility in the chosen solvent.1. Try gentle warming or sonication.2. Test different solvents. For aqueous solutions, ensure the pH is acidic.3. For non-aqueous experiments, consider aprotic solvents like DMSO, DMF, or ethanol.

Data Presentation: Illustrative Stability Data

Note: The following data is hypothetical and for illustrative purposes only. Actual stability of this compound must be determined experimentally.

Table 1: Effect of pH on the Stability of this compound (10 µM) in Aqueous Buffers at 25°C.

Time (hours)% Remaining (pH 4.5 Citrate Buffer)% Remaining (pH 7.4 Phosphate Buffer)
0100%100%
499.5%92.1%
899.1%85.3%
2497.8%68.5% (Precipitate observed)

Table 2: Effect of Temperature on the Stability of this compound (10 µM) in pH 4.5 Buffer.

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100%100%100%
2499.8%97.8%91.2%
4899.5%95.7%83.5%
7299.2%93.6%76.1%

Experimental Protocols

Protocol 1: Basic Solution Stability Assessment

This protocol outlines a method to assess the short-term stability of this compound in a specific buffer.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 10 µM in your chosen experimental buffer (e.g., pH 4.5 citrate buffer).

    • Prepare enough solution for all time points.

  • Incubation:

    • Store the test solution under desired temperature conditions (e.g., 4°C, 25°C, 37°C), protected from light.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

    • Immediately analyze the sample by a stability-indicating method, such as reverse-phase HPLC with UV detection.[14]

    • The initial time point (T=0) serves as the 100% reference.

  • Data Evaluation:

    • Calculate the percentage of NTE-122 remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[16][17][18]

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile:water).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.[11]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours.[11]

  • Thermal Degradation:

    • Incubate the stock solution at 60°C for 48 hours.[11]

  • Photolytic Degradation:

    • Expose the stock solution to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[17] A control sample should be wrapped in foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples and a control sample by a suitable method like LC-MS to separate and identify the parent compound and any degradation products.[15][19]

Visualizations

Troubleshooting_Solution_Instability start Start: Dissolving This compound q1 Does a precipitate form? start->q1 a1_yes Yes q1->a1_yes Precipitation a1_no No q1->a1_no Clear Solution q2 What is the pH of your solution? a1_yes->q2 q3 Does the solution remain clear over time? a1_no->q3 a2_neutral Neutral/Alkaline (e.g., PBS pH 7.4) q2->a2_neutral a2_acidic Acidic (pH < 6) q2->a2_acidic s1 Action: Prepare a concentrated stock in DMSO. Dilute into buffer immediately before use. a2_neutral->s1 s2 Action: Use a buffer with a lower pH (e.g., pH 4.5). a2_acidic->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Solution is likely stable for the duration of the experiment. Proceed with caution. a3_yes->s3 s4 Action: Prepare solutions fresh. Store at 2-8°C if needed for a short period. Protect from light. a3_no->s4

Caption: Troubleshooting decision tree for NTE-122 solution stability.

Experimental_Workflow cluster_prep 1. Preparation cluster_study 2. Stability Study cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_solid Weigh solid This compound prep_stock Prepare concentrated stock (e.g., 10 mM in DMSO) prep_solid->prep_stock prep_test Dilute to working concentration in desired buffer prep_stock->prep_test incubate Incubate solution under test conditions (T°, light) Protected from light prep_test->incubate sample Take aliquots at pre-defined time points (0, 2, 4, 8, 24h) incubate->sample hplc Analyze by stability- indicating HPLC method sample->hplc data Quantify parent peak area. Identify degradation peaks. hplc->data calc Calculate % remaining vs T=0. Determine stability profile. data->calc

Caption: Experimental workflow for assessing solution stability.

Signaling_Pathway receptor Receptor X kinase1 Kinase A receptor->kinase1 Activates nte122 NTE-122 nte122->receptor Inhibition kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor Y kinase2->tf Activates response Cellular Response (e.g., Proliferation) tf->response Promotes

Caption: Hypothetical signaling pathway showing NTE-122 as a receptor antagonist.

References

Technical Support Center: Investigating Off-Target Effects of NTE-122 (Bupropion Dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance for researchers and drug development professionals utilizing NTE-122, a norepinephrine-dopamine reuptake inhibitor (NDRI). For the purposes of this guide, NTE-122 is considered to be structurally and functionally equivalent to the well-characterized compound bupropion dihydrochloride. Understanding the off-target profile of this compound is critical for accurate interpretation of experimental results and for anticipating potential side effects in therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NTE-122 (bupropion)?

A1: NTE-122 primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1]

Q2: What are the known off-target effects of NTE-122 (bupropion)?

A2: While NTE-122 is relatively selective, it does exhibit binding to other receptors at higher concentrations. These interactions are important to consider as they can lead to unexpected experimental outcomes or side effects. The table below summarizes the known off-target binding affinities of bupropion.

Off-Target Binding Profile of NTE-122 (Bupropion)

Off-Target SiteAssay Type (Value)SpeciesValue (nM)
Serotonin Transporter (SERT)IC50 / KiHuman9,100 - >100,000
Serotonin Transporter (SERT)IC50 / KiRat1,000 - >10,000
α1/1A-Adrenergic ReceptorKiHuman4,200 - 16,000
α2/2A-Adrenergic ReceptorKiHuman>10,000 - 81,000
Histamine H1 ReceptorKiHuman6,600 - >10,000
σ1 ReceptorIC50Rodent580 - 2,100
α1-Nicotinic Acetylcholine ReceptorIC50Human7,600 - 28,000
α3β2-Nicotinic Acetylcholine ReceptorIC50Human1,000
α3β4-Nicotinic Acetylcholine ReceptorIC50Human1,800
α4β2-Nicotinic Acetylcholine ReceptorIC50Human12,000
α4β4-Nicotinic Acetylcholine ReceptorIC50Human12,000 - 14,000
α7-Nicotinic Acetylcholine ReceptorIC50Human7,900 - 50,000
α/β/δ/γ-Nicotinic Acetylcholine ReceptorIC50Human7,900
hERG ChannelIC50Human34,000 - 69,000

Note: Data is derived from various in vitro assays.[1] The smaller the value, the higher the binding affinity.

Troubleshooting Guide

Q3: I am observing an unexpected phenotype in my cell-based assay after treatment with NTE-122. Could this be an off-target effect?

A3: Yes, unexpected phenotypes can arise from off-target interactions, especially at higher concentrations of NTE-122. To troubleshoot this, consider the following steps:

  • Concentration-Response Curve: Perform a detailed concentration-response curve. If the unexpected effect occurs at a much higher concentration than required for the intended on-target effect, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated Compound: If possible, use a structurally unrelated compound with the same on-target mechanism of action. If this compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect of NTE-122.

  • Antagonist Co-treatment: Based on the off-target profile in the table above, consider co-treating your cells with NTE-122 and a specific antagonist for one of the potential off-target receptors (e.g., a nicotinic acetylcholine receptor antagonist). If the unexpected phenotype is rescued, this points to the involvement of that specific off-target.

Q4: How can I design my experiments to minimize the impact of NTE-122's off-target effects?

A4: To minimize off-target effects, it is crucial to:

  • Use the Lowest Effective Concentration: Titrate NTE-122 to the lowest concentration that elicits the desired on-target effect.

  • Control Experiments: Include appropriate controls, such as vehicle-only treated cells and cells treated with a compound known to act on a potential off-target receptor.

  • Validate Findings: Validate key findings using a secondary, more specific tool or methodology, such as genetic knockdown (e.g., siRNA or CRISPR) of the intended target.

Experimental Protocols

General Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of a test compound (like NTE-122) to a specific receptor of interest.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • A radiolabeled ligand known to bind to the target receptor with high affinity and specificity.

  • Test compound (NTE-122) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Scintillation fluid and a scintillation counter.

  • 96-well filter plates.

Methodology:

  • Preparation: Prepare serial dilutions of NTE-122 in the assay buffer.

  • Incubation: In each well of the 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and the varying concentrations of NTE-122. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known unlabeled ligand (non-specific binding).

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of NTE-122. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.

Visualizations

cluster_0 NTE-122 (Bupropion) Signaling NTE122 NTE-122 (Bupropion) NET Norepinephrine Transporter (NET) NTE122->NET Inhibits (On-Target) DAT Dopamine Transporter (DAT) NTE122->DAT Inhibits (On-Target) nAChR Nicotinic Acetylcholine Receptors (nAChRs) NTE122->nAChR Antagonizes (Off-Target) Other Other Off-Targets (e.g., σ1, SERT) NTE122->Other Binds (Off-Target) Norepinephrine Increased Extracellular Norepinephrine Dopamine Increased Extracellular Dopamine Modulation Modulation of Cholinergic Signaling

Caption: Primary and key off-target signaling pathways of NTE-122 (bupropion).

cluster_1 Troubleshooting Unexpected Results with NTE-122 Start Unexpected Experimental Result Observed CheckConc Is the concentration of NTE-122 significantly higher than its Ki for the primary target? Start->CheckConc OffTargetLikely Off-target effect is likely CheckConc->OffTargetLikely Yes OnTarget Effect may be related to on-target mechanism or experimental artifact CheckConc->OnTarget No Validate Validate with structurally dissimilar on-target agonist/ antagonist OffTargetLikely->Validate Antagonist Co-treat with antagonist for suspected off-target Validate->Antagonist Result Is unexpected effect rescued? Antagonist->Result Confirmed Off-target effect confirmed Result->Confirmed Yes NotConfirmed Off-target effect not confirmed Result->NotConfirmed No

Caption: A troubleshooting workflow for identifying potential off-target effects.

References

Troubleshooting NTE-122 dihydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically named "NTE-122 dihydrochloride" is limited. The following technical support guide has been constructed based on common experimental challenges and troubleshooting strategies for a hypothetical small molecule kinase inhibitor. For the purpose of this guide, we will assume NTE-122 is an inhibitor of the MEK1/2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, we recommend using sterile dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. For final working concentrations in cell culture, the DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Q2: How should I store this compound solutions?

This compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Protect from light.

Q3: What is the known mechanism of action for this compound?

NTE-122 is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, NTE-122 prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation, differentiation, and survival.

Troubleshooting Experimental Results

Issue 1: Inconsistent or No Inhibition of ERK Phosphorylation

Q: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels after treating my cells with NTE-122. What could be the issue?

A: This can be due to several factors. Please consider the following:

  • Compound Degradation: Ensure the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.

  • Cell Line Sensitivity: The IC50 of NTE-122 can vary between cell lines. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Treatment Duration: The inhibition of p-ERK is often rapid. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) is recommended to identify the optimal treatment duration.

  • Basal Pathway Activation: Ensure your cell line has a sufficiently high basal level of MEK/ERK pathway activation. If not, you may need to stimulate the pathway (e.g., with a growth factor like EGF or FGF) prior to treatment to observe a significant inhibitory effect.

  • Experimental Protocol: Review your Western blot protocol for any potential issues with antibody quality, buffer composition, or transfer efficiency.

Issue 2: Unexpected Cell Death or Cytotoxicity

Q: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. Is this normal?

A: While high concentrations of any compound can lead to off-target toxicity, unexpected cell death at lower concentrations warrants investigation:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%).

  • On-Target Toxicity: In some cell lines, the MEK/ERK pathway is critical for survival. Inhibiting this pathway can lead to apoptosis. Consider performing a cell viability assay (e.g., MTT or CellTiter-Glo) alongside your primary experiment to quantify this effect.

  • Off-Target Effects: At higher concentrations, the selectivity of the inhibitor may decrease, leading to off-target effects. It is crucial to use the lowest effective concentration determined from your dose-response studies.

Quantitative Data Summary

Parameter Cell Line A (High Basal Activation) Cell Line B (Low Basal Activation)
p-ERK Inhibition IC50 50 nM200 nM
Cell Viability IC50 (72h) 1 µM> 10 µM
Recommended Working Concentration 50-100 nM200-500 nM

Experimental Protocols

Protocol 1: Western Blot for p-ERK Inhibition
  • Cell Seeding: Plate cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): If investigating stimulated pathway activation, serum-starve the cells for 12-24 hours.

  • Pre-treatment: Add this compound at various concentrations (e.g., 0, 10, 50, 100, 500 nM) to the respective wells and incubate for 1-2 hours.

  • Stimulation (Optional): Add a growth factor (e.g., EGF at 100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Visualizations

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation NTE122 NTE-122 NTE122->MEK

Caption: NTE-122 inhibits the MEK/ERK signaling pathway.

Start Start: Reconstitute NTE-122 in DMSO DoseResponse Determine IC50 for p-ERK inhibition (Western Blot) Start->DoseResponse TimeCourse Optimize treatment duration DoseResponse->TimeCourse Viability Assess cytotoxicity (MTT Assay) TimeCourse->Viability Functional Perform functional assays (e.g., proliferation, migration) Viability->Functional End Analyze and Interpret Data Functional->End

Caption: General experimental workflow for NTE-122 characterization.

Problem Inconsistent Results? CheckCompound Compound Degradation? Problem->CheckCompound no CheckCells Cell Line Issues? Problem->CheckCells yes CheckCompound->CheckCells no Sol_Compound Use fresh stock and aliquot CheckCompound->Sol_Compound yes CheckProtocol Protocol Error? CheckCells->CheckProtocol no Sol_Cells Check passage number and test for mycoplasma CheckCells->Sol_Cells yes Sol_Protocol Review antibody dilutions and incubation times CheckProtocol->Sol_Protocol yes

Caption: Troubleshooting logic for inconsistent experimental data.

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of small molecule inhibitors, using a hypothetical compound designated as "Inhibitor-X" as an example. The principles and protocols described here are broadly applicable and can be adapted for specific compounds like NTE-122 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Inhibitor-X in a cell-based assay?

A1: For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration. A common starting point for small molecule inhibitors in cell-based assays is a concentration range of 1 µM to 10 µM. However, the ideal concentration is highly dependent on the specific compound and the biological system being studied. In vitro potency benchmarks are typically IC50 or Ki values <100 nM in biochemical assays and <1-10 μM in cell-based assays.[1] It is recommended to use the lowest concentration possible to minimize off-target effects.[1]

Q2: How can I determine the optimal concentration of Inhibitor-X for my specific experiment?

A2: The optimal concentration can be determined by performing a dose-response experiment to calculate the IC50 (half-maximal inhibitory concentration) value. This involves treating your cells with a range of Inhibitor-X concentrations and measuring the desired biological endpoint.

Q3: What should I use as a negative control in my experiments?

A3: Well-considered negative controls are crucial for validating the specific effects of your inhibitor.[1] Options include:

  • Vehicle Control: Treating cells with the solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration.[1]

  • Inactive Analog: If available, using a structurally similar but biologically inactive version of the inhibitor.[1]

Q4: How should I prepare and store the stock solution of Inhibitor-X?

A4: Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicates Inconsistent sample handling. Incomplete solubilization of the compound.Ensure precise timing for sample collection and processing. Confirm complete dissolution of the compound in the stock solution and media.[2]
No observable effect of the inhibitor Compound instability in culture media. Low cell permeability. Incorrect concentration range.Test the stability of the compound in your specific cell culture media.[1][2] Consider using permeability assays (e.g., Caco-2) to assess cell penetration.[1] Perform a wider dose-response curve.
High cell toxicity or off-target effects Concentration is too high. Non-specific binding.Use the lowest effective concentration based on your dose-response data.[1] Include appropriate negative controls to assess non-specific effects.[1]
Precipitate forms in the culture medium Poor solubility of the compound.Use a salt form of the compound if available to improve solubility.[1] Ensure the final solvent concentration is low and compatible with your cell culture.
Rapid pH shift in the medium Incorrect carbon dioxide (CO2) tension for the medium's bicarbonate concentration.Adjust the CO2 level in the incubator based on the sodium bicarbonate concentration in your medium.[3]

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Inhibitor-X in a cell-based assay.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Inhibitor-X in your cell culture medium. A common range is from 100 µM to 1 nM. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the different concentrations of Inhibitor-X and the vehicle control.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform an appropriate assay to measure the desired biological effect (e.g., cell viability assay, enzyme activity assay, or gene expression analysis).

  • Data Analysis: Plot the response versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Compound Stability in Cell Culture Medium

This protocol provides a method to assess the stability of Inhibitor-X in your experimental conditions.[2]

  • Preparation: Prepare the working solution of Inhibitor-X by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.[2]

  • Incubation: Add the Inhibitor-X solution to wells of a multi-well plate and incubate at 37°C in a humidified incubator with 5% CO₂.[2]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).[2]

  • Analysis: Analyze the concentration of the remaining Inhibitor-X in the collected samples using a suitable analytical method, such as HPLC-MS.[2]

  • Calculation: Determine the percentage of Inhibitor-X remaining at each time point by normalizing to the concentration at time 0.[2]

Data Presentation

Table 1: Example Dose-Response Data for IC50 Determination

Inhibitor-X Concentration (µM)% Inhibition
10098
1085
152
0.120
0.015
0.0011
Vehicle Control0

Table 2: Example Stability Data of Inhibitor-X in Cell Culture Medium

Time (hours)% Inhibitor-X Remaining
0100
295
880
2460
4835

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Inhibitor_X Inhibitor-X Inhibitor_X->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A simplified signaling pathway illustrating the inhibitory action of Inhibitor-X.

Experimental_Workflow start Start cell_seeding Seed Cells start->cell_seeding prepare_inhibitor Prepare Serial Dilutions of Inhibitor-X cell_seeding->prepare_inhibitor treat_cells Treat Cells with Inhibitor-X prepare_inhibitor->treat_cells incubation Incubate for Defined Period treat_cells->incubation assay Perform Biological Assay incubation->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the optimal concentration of an inhibitor.

Troubleshooting_Workflow rect rect start Issue Encountered no_effect No Effect Observed? start->no_effect high_variability High Variability Between Replicates? no_effect->high_variability No check_stability Check Compound Stability in Media no_effect->check_stability Yes high_toxicity High Cell Toxicity? high_variability->high_toxicity No review_protocol Review Sample Handling Protocol high_variability->review_protocol Yes optimize_concentration Optimize Inhibitor Concentration high_toxicity->optimize_concentration Yes check_solubility Verify Compound Solubility check_stability->check_solubility review_protocol->check_solubility

References

NTE-122 dihydrochloride cytotoxicity issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "NTE-122 dihydrochloride" is not publicly available. The following technical support guide is based on common cytotoxicity issues and solutions encountered with novel small molecule inhibitors in a research setting. The troubleshooting steps and experimental protocols are provided as general guidance for researchers facing unexpected cytotoxicity with a novel compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant, dose-dependent cell death in our cultures treated with this compound, even at low concentrations. What is the first troubleshooting step?

A1: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment to precisely determine the cytotoxic profile of this compound in your specific cell line. This will establish the 50% inhibitory concentration (IC50) and the kinetics of cell death. Concurrently, you must evaluate the potential toxicity of the vehicle (the solvent used to dissolve the compound) at the same concentrations used in your experiments to rule out solvent-induced effects.[1]

Q2: How can we determine the primary mechanism of cell death (e.g., apoptosis vs. necrosis) induced by this compound?

A2: To distinguish between apoptosis and necrosis, a multi-assay approach is recommended. You can use flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V-positive, PI-negative cells are undergoing apoptosis, while Annexin V and PI double-positive cells are in late apoptosis or necrosis. Additionally, morphological assessment by microscopy for signs of apoptosis (cell shrinkage, membrane blebbing, chromatin condensation) or necrosis (cell swelling, membrane rupture) is crucial. Measuring the activity of caspases, which are key mediators of apoptosis, can provide further evidence.[2][3][4]

Q3: Our preliminary data suggests that this compound may be inducing mitochondrial dysfunction. Which assays can confirm this?

A3: Mitochondrial health can be assessed through several key assays. To measure changes in mitochondrial membrane potential (ΔΨm), you can use fluorescent probes like TMRE or JC-1.[5] A decrease in ΔΨm is an early indicator of mitochondrial-mediated apoptosis. Additionally, measuring cellular ATP levels can indicate a disruption in mitochondrial energy production.[6][7] The generation of reactive oxygen species (ROS), a common consequence of mitochondrial dysfunction, can be quantified using probes like H2DCFDA.[5][7][8]

Q4: Could solubility or stability issues with this compound be contributing to inconsistent cytotoxicity results?

A4: Yes, poor aqueous solubility and stability can lead to compound precipitation in culture media, resulting in inconsistent effective concentrations and confounding cytotoxicity data.[9][10] We recommend verifying the solubility of this compound in your specific culture medium. If precipitation is observed, consider strategies to improve solubility, such as the use of solubilizing agents like cyclodextrins or formulating the compound as a solid dispersion, though care must be taken to ensure these agents are not toxic to your cells.[9][11]

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

Problem: this compound is showing cytotoxicity at concentrations much lower than anticipated for its intended target.

Possible Cause Troubleshooting/Solution Recommended Experiment
Off-Target Effects The compound may be hitting unintended cellular targets.Perform a broad-spectrum kinase panel or other target-based screening to identify potential off-targets.
Solvent Toxicity The solvent (e.g., DMSO) concentration may be too high.Run a vehicle control experiment with the solvent at all concentrations used for the compound. Aim to keep final solvent concentration <0.1%.[1]
Compound Instability The compound may be degrading in the culture medium into a more toxic substance.Assess the stability of this compound in culture medium over time using HPLC or a similar analytical method.
Cell Line Sensitivity The chosen cell line may be particularly sensitive to this class of compound.Test the cytotoxicity of this compound in a panel of different cell lines to determine if the effect is cell-type specific.
Guide 2: Investigating the Mechanism of Cytotoxicity

Problem: The underlying mechanism of this compound-induced cell death is unknown.

Parameter to Investigate Experimental Approach Interpretation
Apoptosis Induction Western blot for cleaved caspase-3 and PARP. Caspase activity assays (e.g., Caspase-Glo®).Increased levels of cleaved proteins and caspase activity indicate caspase-dependent apoptosis.[2][12]
Mitochondrial Dysfunction Flow cytometry with TMRE or JC-1 to measure ΔΨm. Luminescence-based ATP assay.A decrease in ΔΨm and ATP levels suggests mitochondrial involvement.[7][13]
Oxidative Stress Flow cytometry or fluorescence microscopy with a ROS-sensitive dye (e.g., H2DCFDA).An increase in fluorescence indicates elevated levels of reactive oxygen species.[5][14]
DNA Damage Comet assay or staining for γH2AX foci.Increased DNA damage can be a cause or consequence of cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence relative to the vehicle control indicates activation of effector caspases 3 and 7.

Visualizations

nte This compound mito Mitochondrial Stress nte->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9_act Active Caspase-9 apoptosome->cas9_act cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 cas9_act->cas3 cas3_act Active Caspase-3 cas3->cas3_act Cleavage apoptosis Apoptosis cas3_act->apoptosis

Caption: Intrinsic pathway of apoptosis induced by mitochondrial stress.

start Observe High Cytotoxicity step1 Confirm Dose-Response & Run Vehicle Control start->step1 decision1 Is Vehicle Toxic? step1->decision1 step2 Identify New Solvent or Reduce Concentration decision1->step2 Yes step3 Characterize Mechanism: Apoptosis vs. Necrosis decision1->step3 No step2->step1 step4 Assess Mitochondrial Health (ΔΨm, ATP, ROS) step3->step4 step5 Investigate Off-Target Effects step4->step5 end Identify Cause & Develop Mitigation Strategy step5->end

Caption: Workflow for troubleshooting unexpected cytotoxicity.

A Increased Cell Death B Caspase Activation? A->B C Mitochondrial Dysfunction? A->C D ROS Generation? A->D E Apoptosis B->E Yes F Caspase-Independent Death B->F No G Mitochondrial Toxicity C->G Yes I Other Mechanism C->I No H Oxidative Stress D->H Yes D->I No

Caption: Decision tree for identifying cytotoxicity mechanisms.

References

Technical Support Center: NTE-122 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation products of NTE-122 dihydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for conducting forced degradation studies on a small molecule drug like this compound?

A1: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] Typical stress conditions involve exposing the drug substance to heat, acid, base, oxidation, and light.[1] The specific conditions should be tailored to the drug substance, but general starting points are outlined in regulatory guidelines from the International Council for Harmonisation (ICH).[2][3]

Q2: Where can I find regulatory guidance on performing forced degradation studies?

A2: The ICH provides key guidelines for stability testing. Specifically, ICH Q1A(R2) offers guidance on stability testing of new drug substances and products, which includes forced degradation studies.[1] ICH Q1B provides specific guidance on photostability testing.[3] While these guidelines do not specify exact stress conditions, they provide a framework for designing appropriate studies.[1][4]

Q3: What is the expected extent of degradation in these studies?

A3: The goal of forced degradation is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[3] Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to normal storage conditions and can complicate the analysis.[3]

Q4: What if my compound, this compound, appears to be highly stable and does not degrade under standard stress conditions?

A4: If a molecule is very stable, more strenuous conditions may be necessary. This could involve increasing the temperature, using higher concentrations of acid, base, or oxidizing agents, or extending the exposure time.[5] It is important to document all attempts to generate degradation products to demonstrate the robustness of the molecule.

Troubleshooting Guides

Problem: No degradation is observed under acidic or basic conditions.

  • Possible Cause: The concentration of the acid or base is too low, or the duration of the stress test is too short.

  • Troubleshooting Steps:

    • Increase the concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).

    • Increase the temperature of the solution.

    • Extend the duration of the experiment.

    • Consider using different acid or base reagents.

Problem: The chromatogram from my HPLC analysis shows poor separation of degradation products.

  • Possible Cause: The analytical method is not stability-indicating. The mobile phase, column, or gradient may not be optimized to resolve the parent drug from its degradation products.

  • Troubleshooting Steps:

    • Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength).

    • Try a different HPLC column with a different stationary phase.

    • Adjust the gradient elution profile to improve resolution.

    • Ensure that the detection wavelength is appropriate for both the parent drug and potential degradants.

Problem: I am observing unexpected or inconsistent degradation products.

  • Possible Cause: The degradation may be influenced by impurities in the drug substance, excipients (if in a formulation), or the degradation of the solvent itself. For instance, solvents like THF can form peroxides, which can lead to oxidative degradation.[1]

  • Troubleshooting Steps:

    • Use high-purity solvents and reagents.

    • Analyze a control sample (placebo) to identify any peaks originating from excipients.

    • Consider the possibility of interactions between the drug substance and its container or closure.

    • Evaluate the potential for degradation of the solvent under the applied stress conditions.

Experimental Protocols

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic ICH Q1B compliant light sourceRoom TemperatureAs per ICH Q1B
Protocol: General Procedure for Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture). The concentration will depend on the sensitivity of the analytical method.

  • Stress Application: For each stress condition (as outlined in Table 1), mix the drug solution with the specified reagent or expose it to the indicated condition.

  • Neutralization (for acid/base hydrolysis): After the specified duration, neutralize the acidic and basic solutions to prevent further degradation before analysis.

  • Sample Dilution: Dilute the stressed samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, a control (unstressed) sample, and a blank (solvent and stressor only) using a validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the main peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for all the material after degradation.

Visualizations

Logical Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting prep_drug Prepare Drug Solution acid Acid Hydrolysis prep_drug->acid Expose drug to base Base Hydrolysis prep_drug->base Expose drug to oxidation Oxidation prep_drug->oxidation Expose drug to thermal Thermal prep_drug->thermal Expose drug to photo Photolytic prep_drug->photo Expose drug to prep_stress Prepare Stress Agents prep_stress->acid prep_stress->base prep_stress->oxidation hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pda Peak Purity (PDA) hplc->pda mass_spec Impurity Identification (MS) hplc->mass_spec report Summarize Degradation Profile pda->report mass_spec->report

Caption: Workflow for conducting and analyzing forced degradation studies of this compound.

Hypothetical Signaling Pathway for a Kinase Inhibitor

As the specific target of NTE-122 is unknown, the following diagram illustrates a generic signaling pathway for a hypothetical kinase inhibitor, a common class of drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nte122 NTE-122 nte122->mek Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: A hypothetical MAPK/ERK signaling pathway inhibited by NTE-122 at the MEK kinase level.

References

Technical Support Center: Overcoming Poor Bioavailability of NTE-122 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of NTE-122 dihydrochloride.

Disclaimer: Publicly available information on the specific bioavailability and physicochemical properties of this compound is limited. Therefore, this guide provides general strategies for overcoming poor bioavailability of amine dihydrochloride compounds, using NTE-122 as a contextual example. The quantitative data presented is illustrative and intended for guidance purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CAS RN: 166967-84-6) is a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an enzyme that plays a key role in cellular cholesterol metabolism by catalyzing the formation of cholesteryl esters. By inhibiting ACAT, NTE-122 can modulate intracellular cholesterol levels and is investigated for its potential therapeutic effects in various diseases.

Q2: Why might this compound exhibit poor bioavailability?

As an amine dihydrochloride salt, NTE-122 may face several challenges that can lead to poor oral bioavailability:

  • Low Solubility: While salt formation generally improves aqueous solubility, the hydrochloride salt of a complex organic molecule can still have limited solubility in the gastrointestinal (GI) tract, especially in the varying pH environments of the stomach and intestines.

  • Poor Permeability: The molecule's size, polarity, and charge can hinder its ability to pass through the lipid membranes of the intestinal epithelium.

  • "Common Ion Effect": The high concentration of chloride ions in the stomach can suppress the dissolution of the hydrochloride salt, reducing the amount of drug available for absorption.[1]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation.

Q3: What are the initial signs of poor bioavailability in my in vitro or in vivo experiments?

  • In Vitro:

    • Low dissolution rate in simulated gastric or intestinal fluids.

    • Inconsistent results in cell-based permeability assays (e.g., Caco-2).

  • In Vivo:

    • Low and variable drug concentrations in plasma after oral administration.

    • A large discrepancy between the effective in vitro concentration and the dose required to see an effect in vivo.

    • High inter-individual variability in therapeutic response or pharmacokinetic profiles.

Troubleshooting Guide

Issue 1: Low and Variable Drug Exposure in Animal Studies

Possible Cause: Poor dissolution and/or precipitation of this compound in the GI tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.

    • Assess the dissolution rate of the neat compound.

  • Formulation Strategies:

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[2][3]

    • Amorphous Solid Dispersions: Dispersing NTE-122 in a polymer matrix can prevent crystallization and enhance solubility.[4]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption of lipophilic compounds.[2][3]

    • Complexation: Using cyclodextrins can form inclusion complexes that increase aqueous solubility.[2][3]

Issue 2: Inconsistent Results in Cell-Based Permeability Assays

Possible Cause: Low apical solubility, leading to inaccurate assessment of permeability.

Troubleshooting Steps:

  • Optimize Assay Conditions:

    • Ensure the concentration of NTE-122 in the donor compartment is below its solubility limit in the assay buffer.

    • Use solubility enhancers in the donor compartment, ensuring they do not affect cell monolayer integrity.

  • Evaluate Efflux Transporter Involvement:

    • Co-administer NTE-122 with known inhibitors of efflux transporters (e.g., P-glycoprotein) to determine if it is a substrate.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Methodology:

  • Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).

  • Add an excess amount of this compound to each buffer.

  • Shake the samples at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of dissolved NTE-122 in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of different NTE-122 formulations.

Methodology:

  • Use a USP dissolution apparatus (e.g., Apparatus 2, paddle).

  • Fill the vessels with a specified volume of dissolution medium (e.g., 900 mL of pH 6.8 buffer).

  • Maintain the temperature at 37°C.

  • Add the NTE-122 formulation to the vessels.

  • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Analyze the drug concentration in each sample.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of this compound

pHSolubility (µg/mL)
1.2150
4.550
6.810

Table 2: Illustrative Pharmacokinetic Parameters of Different NTE-122 Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 75100
Micronized Suspension120 ± 301.5600 ± 150240
Solid Dispersion in HPMC350 ± 901.01800 ± 400720

Visualizations

ACAT_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell LDL LDL Cholesterol LDLR LDL Receptor LDL->LDLR Binding FreeCholesterol Free Cholesterol LDLR->FreeCholesterol Internalization & Release ACAT ACAT Enzyme FreeCholesterol->ACAT Substrate CholesterylEsters Cholesteryl Esters (Storage) ACAT->CholesterylEsters Esterification NTE122 NTE-122 NTE122->ACAT Inhibition

Caption: Mechanism of ACAT inhibition by NTE-122.

Bioavailability_Troubleshooting_Workflow Start Poor in vivo efficacy of This compound CheckPK Assess Pharmacokinetics (PK) Start->CheckPK LowExposure Low Bioavailability Confirmed? CheckPK->LowExposure InvestigateSolubility Characterize pH-dependent solubility LowExposure->InvestigateSolubility Yes End Optimized Exposure LowExposure->End No (Investigate PD) SolubilityIssue Solubility-limited? InvestigateSolubility->SolubilityIssue InvestigatePermeability Assess in vitro permeability (e.g., Caco-2) PermeabilityIssue Permeability-limited? InvestigatePermeability->PermeabilityIssue SolubilityIssue->InvestigatePermeability No FormulationStrategies Implement Formulation Strategies: - Particle size reduction - Solid dispersion - Lipid-based systems SolubilityIssue->FormulationStrategies Yes PermeabilityIssue->FormulationStrategies Yes PermeabilityIssue->End No (Consider Prodrug) ReEvaluatePK Re-evaluate PK of new formulations FormulationStrategies->ReEvaluatePK ReEvaluatePK->End

Caption: Troubleshooting workflow for poor bioavailability.

References

NTE-122 dihydrochloride unexpected side effects in [animal model]

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The compound "NTE-122 dihydrochloride" does not appear in the current scientific literature. It is presumed to be a reference to GNTI-122 , an engineered T-regulatory (Treg) cell therapy. This document is based on the publicly available preclinical data for GNTI-122.

This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for preclinical studies involving GNTI-122 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is GNTI-122? A1: GNTI-122 is an advanced, investigational cell therapy created from a patient's own CD4+ T cells.[1][2] These cells are genetically engineered to:

  • Stably express FOXP3 , the master regulator of Treg cells, to ensure they maintain their immunosuppressive function.[2]

  • Express a specific T-cell receptor (TCR) that recognizes an antigen found on pancreatic islet cells, directing the therapy to the site of autoimmune attack in Type 1 Diabetes (T1D).[3]

  • Contain a Chemically Inducible Signaling Complex (CISC) , which allows for controlled support of the GNTI-122 cells' survival and function through the administration of low doses of rapamycin.[2]

Q2: Have there been any unexpected side effects of GNTI-122 observed in animal models? A2: According to published preclinical studies, no significant or unexpected adverse side effects have been reported for the murine (mouse) analog of GNTI-122 in the T1D animal model. The therapy was described as safe and effective for its intended purpose of reducing pancreatic inflammation and preventing the onset of diabetes in these specific studies.[1][2][4] Researchers should, however, remain vigilant for any potential off-target or unforeseen effects in their own experiments.

Q3: What animal model is primarily used to test GNTI-122's efficacy? A3: The key animal model is an adoptive transfer model of T1D. This involves injecting splenocytes (immune cells) from diabetic Non-Obese Diabetic (NOD) mice into immunodeficient mice (like the NSG strain), which then develop diabetes. The GNTI-122 murine analog is administered to these mice to assess its ability to prevent or reverse the disease.[5][6]

Q4: What is the intended therapeutic mechanism of GNTI-122? A4: GNTI-122 is designed to function as a "living drug" that restores immune balance. The engineered TCR guides the cells to the pancreas, where they suppress the autoimmune attack on insulin-producing beta cells through direct and "bystander" immunosuppression. The stable FOXP3 expression ensures they remain as regulatory cells, while the CISC provides a survival signal, helping them persist in the inflammatory environment of the pancreas.[2][3]

Troubleshooting Guide for Preclinical Researchers

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
Failure to prevent diabetes in the animal model. 1. Suboptimal dose or viability of GNTI-122 cells. 2. Poor engraftment or persistence of the therapeutic cells. 3. Timing of administration is too late in the disease progression.1. Conduct a dose-escalation study. Always confirm cell viability immediately before injection. 2. Use flow cytometry or qPCR on blood samples to track the persistence of GNTI-122 cells over time. Ensure the CISC-activating agent (rapamycin) is administered correctly if applicable. 3. Test different administration time points relative to the transfer of diabetic splenocytes.
Cannot detect GNTI-122 cells in the pancreas. 1. Inefficient cell trafficking. 2. The number of homing cells is below the detection limit of the assay.1. Assess the expression of relevant chemokine receptors (e.g., CCR5) on the GNTI-122 cells that are required for trafficking to the pancreas. 2. Utilize highly sensitive methods like nested PCR or enrich for T cells from the tissue before analysis.
High variability in outcomes between individual animals. 1. Inconsistency in the quality of the GNTI-122 cell product. 2. Variable health status of recipient mice. 3. Inconsistent intravenous cell administration.1. Implement stringent quality control on each batch of GNTI-122 cells, checking for purity, identity, and potency. 2. Ensure recipient mice are age- and sex-matched and sourced from a reputable vendor. 3. Refine and standardize the tail vein injection technique to ensure consistent delivery.

Quantitative Data from Animal Studies

The following tables summarize key efficacy data from preclinical studies of a murine analog of GNTI-122.

Table 1: Diabetes-Free Survival in Adoptive Transfer Mouse Model

Treatment GroupDiabetes-Free Survival Rate
Control (Diabetogenic Splenocytes only)~10%
GNTI-122 analog (administered at day 7)~90%
GNTI-122 analog (administered at day 14)~70%

Data are approximations derived from survival curves presented in preclinical studies.[5][6]

Table 2: Histological Assessment of Pancreatic Islets

MetricControl (Diabetic) MiceGNTI-122 Analog-Treated Mice
Insulitis Score Severe immune cell infiltrationSignificantly reduced infiltration
Beta Cell Mass Markedly reducedPreserved

This table provides a qualitative summary of histological findings.[1][2]

Key Experimental Protocol

T1D Adoptive Transfer Model for GNTI-122 Murine Analog Efficacy Testing

  • Recipient Animals : 8- to 12-week-old immunodeficient NSG (NOD-scid IL2Rγnull) mice.

  • Disease Induction : Harvest splenocytes from recently diabetic female NOD mice. Intravenously inject 3.5 x 106 of these splenocytes into each NSG mouse.

  • Therapeutic Intervention : At day 7 or day 14 post-splenocyte transfer, intravenously inject 1 x 106 GNTI-122 murine analog cells.

  • Monitoring : Monitor blood glucose levels twice weekly. Diabetes is confirmed when blood glucose exceeds 250 mg/dL on two consecutive readings.

  • Primary Endpoint : Assess diabetes-free survival over a period of approximately 43 days.

This protocol is a synthesized representation of methods described in the scientific literature.[2][4][5]

Mandatory Visualizations

GNTI122_Signaling_Pathway cluster_treg GNTI-122 Engineered Treg TCR Engineered TCR Suppression Immune Suppression TCR->Suppression Initiates FOXP3 Stable FOXP3 FOXP3->Suppression Maintains CISC CISC CISC->Suppression Enhances Survival & Function Antigen Pancreatic Antigen Antigen->TCR Binds Rapamycin Rapamycin Rapamycin->CISC Activates

Caption: Key engineered components and activation pathways of GNTI-122.

Experimental_Workflow start Day 0: Induce T1D in NSG Mice (Splenocyte Transfer) treatment Day 7 / 14: Administer GNTI-122 Analog (Single IV Dose) start->treatment monitor Ongoing: Monitor Blood Glucose treatment->monitor endpoint Study Endpoint (e.g., Day 43): Terminal Analysis monitor->endpoint analysis Assess: 1. Diabetes-Free Survival 2. Pancreatic Histology 3. Cell Trafficking endpoint->analysis

Caption: Workflow of a typical preclinical efficacy study for GNTI-122.

References

Validation & Comparative

A Comparative Efficacy Analysis of ACAT Inhibitors: NTE-122 Dihydrochloride vs. Avasimibe

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the performance of two notable Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, NTE-122 dihydrochloride and Avasimibe. This document provides a comprehensive comparison of their efficacy, supported by experimental data, and details the methodologies of key studies.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters. This process is integral to the formation of foam cells, a hallmark of atherosclerosis. Inhibition of ACAT is, therefore, a promising therapeutic strategy for the prevention and treatment of this cardiovascular disease. This guide presents a comparative analysis of two ACAT inhibitors: this compound, a potent preclinical candidate, and Avasimibe, a compound that has undergone clinical investigation.

Efficacy Data Summary

The following tables summarize the key efficacy data for this compound and Avasimibe from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Cholesterol-Fed Rabbits
ParameterDosage% Reduction (vs. Control)Study Details
Plasma Total Cholesterol 10 mg/kg/day99%1% cholesterol diet-fed rabbits.
Liver Total Cholesterol 10 mg/kg/day94%1% cholesterol diet-fed rabbits.
Atherosclerotic Lesion Area (Aortic Arch & Thoracic Aorta) 10 mg/kg/day100%1% cholesterol diet-fed rabbits.
Table 2: In Vitro Inhibitory Activity of this compound
Tissue/Cell LineIC50 Value
Rabbit Liver Microsomes1.2 nM
Rabbit Aorta Microsomes9.6 nM
Rat Liver Microsomes2.8 nM
Human HepG2 Cells1.9 nM
Human Caco-2 Cells4.7 nM
Human THP-1 Macrophages0.88 nM (cell-free), 3.5 nM (cellular)
Table 3: Clinical Efficacy of Avasimibe in Patients with Combined Hyperlipidemia
ParameterDosage% Change (vs. Baseline)Study Details
Total Triglycerides (TG) 50-500 mg/dayUp to -23%8-week, double-blind, placebo-controlled trial in 130 patients[1].
Very Low-Density Lipoprotein Cholesterol (VLDL-C) 50-500 mg/dayUp to -30%8-week, double-blind, placebo-controlled trial in 130 patients[1].
Total Cholesterol (TC) 50-500 mg/dayNo significant change8-week, double-blind, placebo-controlled trial in 130 patients[1].
Low-Density Lipoprotein Cholesterol (LDL-C) 50-500 mg/dayNo significant change8-week, double-blind, placebo-controlled trial in 130 patients[1].
Table 4: Efficacy of Avasimibe in the A-PLUS Clinical Trial (Coronary Atherosclerosis)
ParameterDosage% Change (vs. Placebo)Study Details
Percent Atheroma Volume 50, 250, 750 mg/dayNo significant changeRandomized, double-blind, placebo-controlled trial[2].
Low-Density Lipoprotein Cholesterol (LDL-C) 50 mg/day+7.8%Randomized, double-blind, placebo-controlled trial[2].
250 mg/day+9.1%
750 mg/day+10.9%

Mechanism of Action and Signaling Pathway

Both NTE-122 and Avasimibe are competitive inhibitors of ACAT. By blocking this enzyme, they prevent the esterification of free cholesterol within cells, particularly macrophages and intestinal cells. This inhibition is intended to reduce the accumulation of cholesteryl esters, thereby preventing the formation of foam cells in the arterial wall and reducing the absorption of dietary cholesterol.

ACAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage / Intestinal Cell LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion FreeCholesterol Free Cholesterol Pool Lysosome->FreeCholesterol Hydrolysis of Cholesteryl Esters ACAT ACAT FreeCholesterol->ACAT Substrate CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters Esterification FoamCell Foam Cell Formation CholesterylEsters->FoamCell Accumulation NTE122_Avasimibe NTE-122 / Avasimibe NTE122_Avasimibe->ACAT Inhibition

Figure 1: Mechanism of ACAT Inhibition.

Experimental Protocols

Cholesterol-Fed Rabbit Model for Atherosclerosis

This model is a standard method to induce atherosclerosis for the evaluation of therapeutic agents.

  • Animal Model: Male New Zealand White rabbits are typically used due to their sensitivity to dietary cholesterol[3][4].

  • Diet: The rabbits are fed a diet supplemented with a high concentration of cholesterol, commonly 1% by weight, for a specified period (e.g., 10 weeks) to induce hypercholesterolemia and atherosclerotic lesions[3][5].

  • Treatment: The test compound (e.g., NTE-122) is administered orally once daily at various doses.

  • Efficacy Assessment:

    • Plasma Lipids: Blood samples are collected at regular intervals to measure total cholesterol and other lipid levels.

    • Atherosclerotic Lesions: At the end of the study, the aortas are excised, stained (e.g., with Sudan IV), and the surface area of atherosclerotic lesions is quantified.

    • Tissue Cholesterol: Cholesterol content in the liver and aortic tissue is measured to assess lipid accumulation.

Human Macrophage Foam Cell Formation Assay

This in vitro assay is used to assess the direct effect of compounds on the conversion of macrophages into foam cells.

  • Cell Culture: A human monocyte cell line, such as THP-1, is differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Foam Cell Induction: The differentiated macrophages are incubated with modified low-density lipoprotein (e.g., acetylated LDL or oxidized LDL) to induce the uptake of lipids and formation of intracellular lipid droplets[6][7][8][9].

  • Treatment: The test compound is added to the cell culture medium at various concentrations during the incubation with modified LDL.

  • Efficacy Assessment:

    • Lipid Accumulation: Intracellular lipid droplets are visualized and quantified using Oil Red O staining[6].

    • Cholesterol Efflux: The ability of the compound to promote the efflux of cholesterol from pre-loaded foam cells to an acceptor like high-density lipoprotein (HDL) is measured using radiolabeled or fluorescently labeled cholesterol.

    • ACAT Activity: The direct inhibitory effect on ACAT enzyme activity can be measured in cell lysates using a radioactive substrate.

Discussion of Comparative Efficacy

The preclinical data for this compound are highly promising. In a well-established animal model of atherosclerosis, it demonstrated a profound, dose-dependent reduction in plasma and liver cholesterol, and, most notably, a complete prevention of atherosclerotic lesion formation at the highest dose tested. The in vitro data further support its potency and selectivity as an ACAT inhibitor, with IC50 values in the low nanomolar range across various relevant cell types and species, including human cells.

In contrast, the clinical trial data for Avasimibe present a more complex and ultimately disappointing picture. While it showed a modest beneficial effect on triglycerides and VLDL-C in patients with combined hyperlipidemia, it failed to produce significant changes in total cholesterol or LDL-C in this population[1]. More critically, in the A-PLUS trial designed to assess its impact on coronary atherosclerosis, Avasimibe did not halt the progression of plaque formation[2]. A significant concern that arose from this trial was the observed increase in LDL-C levels across all treatment doses, an undesirable effect for a lipid-modifying agent[2]. The development of Avasimibe for atherosclerosis was subsequently discontinued.

The discrepancy between the preclinical promise of ACAT inhibition, as exemplified by compounds like NTE-122, and the clinical failure of Avasimibe highlights the challenges in translating findings from animal models to human patients. While both compounds share the same primary mechanism of action, differences in their pharmacokinetic and pharmacodynamic profiles, as well as potential off-target effects, may contribute to their divergent outcomes.

Conclusion

This compound exhibits potent anti-atherosclerotic efficacy in preclinical models, demonstrating significant reductions in hypercholesterolemia and plaque formation. In contrast, Avasimibe, despite showing some favorable effects on certain lipid parameters, failed to demonstrate a beneficial effect on the progression of atherosclerosis in a major clinical trial and was associated with an increase in LDL-C. For researchers and drug development professionals in the field of cardiovascular disease, the story of these two ACAT inhibitors underscores the importance of rigorous preclinical and clinical evaluation and the complexities of targeting the ACAT enzyme for therapeutic benefit. Further investigation into potent and selective ACAT inhibitors like NTE-122 may still hold potential, provided that the lessons learned from the clinical experience with Avasimibe are carefully considered.

References

Validating NTE-122 Dihydrochloride as a Potent ACAT Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NTE-122 dihydrochloride, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), with other alternative inhibitors. The information presented is supported by experimental data to aid in the validation of its biological target.

NTE-122 is a competitive inhibitor of ACAT, an intracellular enzyme crucial for cellular cholesterol homeostasis.[1] This enzyme catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. There are two isoforms of this enzyme, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the main isoform in macrophages, while ACAT2 is primarily found in the intestine and liver.[2] By inhibiting ACAT, NTE-122 prevents the accumulation of cholesteryl esters, a key process in the development of atherosclerosis and other diseases related to cholesterol metabolism.[1][3]

Performance Comparison of ACAT Inhibitors

The inhibitory potency of NTE-122 has been evaluated in various in vitro and in vivo models. The following table summarizes the half-maximal inhibitory concentration (IC50) values of NTE-122 and provides a comparison with other known ACAT inhibitors.

CompoundTarget(s)IC50 (nM)Species/Cell LineReference(s)
NTE-122 ACAT7.6 (liver), 4.4 (small intestine), 9.6 (aorta)Rabbit (microsomes)[1]
ACAT1.2 (liver), 2.3 (small intestine)Rat (microsomes)[1]
ACAT3.5THP-1 cells (macrophages)[4]
ACAT4.7CaCo-2 cells (intestinal)[5]
Avasimibe (CI-1011)ACAT1/224,000 (ACAT1), 9,200 (ACAT2)Human (enzymatic assay)[6]
PactimibeACATNot specified in the provided results. Clinical trials showed it was ineffective for reducing atherosclerosis.[7]Human[7]
F-1394ACATNot specified in the provided results. Shown to decrease atherosclerotic lesion area in mice.[8]Mouse[8]
K-604ACAT1~450Human (ACAT1)[6]
F12511 (Eflucimibe)ACAT139Human (ACAT1)[9]

Experimental Protocols for Target Validation

Validating the inhibitory effect of NTE-122 on ACAT can be achieved through a series of well-established experimental protocols.

In Vitro ACAT Inhibition Assay (Cell-Free)

This assay directly measures the enzymatic activity of ACAT in isolated microsomes.

1. Preparation of Microsomes:

  • Homogenize liver tissue from a suitable animal model (e.g., rabbit or rat) in a buffered solution.

  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched with ACAT enzymes.

2. Assay Reaction:

  • Prepare a reaction mixture containing the isolated microsomes, a source of cholesterol (e.g., cholesterol-rich liposomes), and a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA) in an appropriate buffer.

  • Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

  • Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C.

3. Lipid Extraction and Analysis:

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Extract the lipids and separate the cholesteryl ester fraction from free fatty acids using thin-layer chromatography (TLC).

4. Quantification and Data Analysis:

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

  • Calculate the percentage of ACAT inhibition for each concentration of NTE-122.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][9]

Cellular ACAT Inhibition Assay (Intact Cells)

This assay measures the effect of the inhibitor on ACAT activity within a cellular context.

1. Cell Culture and Treatment:

  • Culture a relevant cell line, such as human macrophage-like THP-1 cells or intestinal CaCo-2 cells.

  • Treat the cells with varying concentrations of this compound for a specified period.

2. Measurement of Cholesterol Esterification:

  • Add a radiolabeled precursor, such as [3H]oleic acid complexed to bovine serum albumin (BSA), to the cell culture medium.

  • Incubate the cells to allow for the incorporation of the label into newly synthesized cholesteryl esters.

  • Wash the cells to remove unincorporated label, and then lyse the cells.

3. Lipid Extraction and Analysis:

  • Extract the lipids from the cell lysate.

  • Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting.

4. Data Analysis:

  • Calculate the percentage of inhibition of cholesterol esterification at each concentration of NTE-122 relative to the vehicle-treated control.

  • Determine the IC50 value as described in the cell-free assay.[10]

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor (LDLR) LDL->LDLR Binds Free_Cholesterol Free Cholesterol LDLR->Free_Cholesterol Internalization & Lysosomal Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Storage NTE_122 NTE-122 dihydrochloride NTE_122->ACAT Inhibits

Caption: ACAT signaling pathway and the inhibitory action of NTE-122.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Microsome_Isolation Isolate Microsomes (Source of ACAT) Cell_Free_Assay Cell-Free ACAT Assay (with NTE-122) Microsome_Isolation->Cell_Free_Assay IC50_Determination_vitro Determine IC50 Cell_Free_Assay->IC50_Determination_vitro Cell_Culture Culture Macrophages/ Intestinal Cells Cell_Based_Assay Cellular ACAT Assay (with NTE-122) Cell_Culture->Cell_Based_Assay Cell_Based_Assay->IC50_Determination_vitro Animal_Model Animal Model of Hypercholesterolemia IC50_Determination_vitro->Animal_Model Inform Dose Selection NTE122_Admin Administer NTE-122 Animal_Model->NTE122_Admin Lipid_Analysis Analyze Plasma and Tissue Lipid Levels NTE122_Admin->Lipid_Analysis Atherosclerosis_Assessment Assess Atherosclerotic Lesions NTE122_Admin->Atherosclerosis_Assessment Efficacy_Evaluation Evaluate Efficacy Lipid_Analysis->Efficacy_Evaluation Atherosclerosis_Assessment->Efficacy_Evaluation

References

A Comparative Analysis of GNTI-122 and Standard Insulin Therapy for Newly Diagnosed Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of GNTI-122, an investigational engineered T-regulatory (Treg) cell therapy, and the current standard of care, intensive insulin therapy, for the treatment of newly diagnosed Type 1 Diabetes (T1D). This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of both treatment modalities, supported by available experimental data and detailed methodologies.

Introduction

Type 1 Diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas, leading to lifelong dependence on exogenous insulin. The current standard of care focuses on glycemic control through intensive insulin therapy. However, emerging therapies, such as GNTI-122, aim to address the underlying autoimmune pathology. This guide will compare the mechanisms of action, experimental data, and therapeutic approaches of these two distinct strategies.

Mechanism of Action

GNTI-122: An Engineered T-Regulatory Cell Therapy

GNTI-122 is an autologous cell therapy product derived from a patient's own CD4+ T cells. These cells are genetically engineered to become potent, antigen-specific regulatory T cells (EngTregs) with three key modifications[1][2][3]:

  • Stable FOXP3 Expression: The master transcription factor for Treg function, FOXP3, is stabilized to ensure the EngTregs maintain their suppressive phenotype.

  • Islet-Specific T-Cell Receptor (TCR): The EngTregs are engineered to express a TCR that recognizes a specific autoantigen, islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP), which is present on pancreatic beta cells. This directs the EngTregs to the site of inflammation.

  • Chemically Inducible Signaling Complex (CISC): A built-in signaling system allows the EngTregs to receive IL-2-like survival and activation signals in response to low doses of rapamycin, promoting their persistence and function in the inflammatory pancreatic environment.

The intended mechanism of GNTI-122 is to restore immune tolerance by having the EngTregs migrate to the pancreas and draining lymph nodes, where they suppress the autoimmune attack on beta cells through direct and bystander suppression[1][2][3].

Standard Treatment: Intensive Insulin Therapy

Intensive insulin therapy is the established standard of care for individuals with T1D. The primary goal is to mimic the physiological secretion of insulin to maintain blood glucose levels as close to the normal range as possible. This is achieved through:

  • Multiple Daily Injections (MDI): This regimen involves administering a long-acting basal insulin once or twice daily to provide a constant background level of insulin, and rapid-acting bolus insulin before each meal to cover the rise in blood glucose from food intake.

  • Continuous Subcutaneous Insulin Infusion (CSII) via an Insulin Pump: An insulin pump delivers a continuous infusion of rapid-acting insulin to serve as the basal rate, with the user programming bolus doses to coincide with meals.

The fundamental mechanism of insulin therapy is the replacement of the deficient endogenous insulin, thereby enabling glucose uptake and utilization by cells, and preventing the metabolic derangements of hyperglycemia.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for GNTI-122 (preclinical) and intensive insulin therapy (clinical).

Table 1: Preclinical Efficacy of GNTI-122
ParameterAssayResultSource
Target Engagement & Activity In vitro STAT5 PhosphorylationRapamycin induced concentration-dependent phosphorylation of STAT5 in GNTI-122 cells, confirming CISC functionality.[2][4]
In Vitro Immunosuppression T-cell Suppression AssayGNTI-122 demonstrated direct and bystander suppression of polyclonal, islet-specific effector T cells from patients with T1D.[1][4][5]
In Vivo Efficacy (NOD Mice) Insulitis SeverityTreatment with a mouse-analogue of GNTI-122 decreased the severity of insulitis in the pancreas.[1][4]
In Vivo Efficacy (NOD Mice) Diabetes PreventionA single dose of mouse-analogue EngTregs prevented the progression to diabetes in an adoptive transfer mouse model.[1][4]
Manufacturing Cell Yield & PurityClinical-scale manufacturing process yields >3 x 10⁹ GNTI-122 cells with >90% purity of dual-edited product.[6]
Table 2: Clinical Efficacy of Intensive Insulin Therapy (DCCT/EDIC Study)
ParameterMetricIntensive Therapy GroupConventional Therapy GroupRisk ReductionSource
Glycemic Control Mean HbA1c during DCCT~7%~9%-[7][8]
Retinopathy Development or ProgressionReduced-34% - 76%[9]
Nephropathy Development of MicroalbuminuriaReduced-39%[9]
Neuropathy Development of Clinical NeuropathyReduced-60%[9]
Cardiovascular Disease Any CVD Event (30-year follow-up)82 events102 events30%[7]
Cardiovascular Disease Major Adverse Cardiac Events (30-year follow-up)--32%[7]

Experimental Protocols

GNTI-122 Manufacturing and In Vitro Suppression Assay

GNTI-122 Manufacturing Process Overview: The manufacturing of GNTI-122 is a multi-step process that begins with the collection of a patient's peripheral blood mononuclear cells (PBMCs) via leukapheresis. From the PBMCs, CD4+ T cells are isolated and then genetically engineered using a dual adeno-associated virus (AAV6) donor template and a nuclease to introduce the desired genetic modifications at the TRAC and FOXP3 loci[2][6]. The engineered cells are then expanded in culture to achieve the target therapeutic dose. The final product undergoes rigorous quality control testing for purity, identity, and potency before being cryopreserved for administration to the patient.

In Vitro T-Cell Suppression Assay Protocol: The suppressive capacity of GNTI-122 is evaluated using an in vitro co-culture assay. A detailed, generalized protocol is as follows[10][11][12][13]:

  • Cell Isolation: Isolate responder T cells (Tresp) and regulatory T cells (Tregs, or in this case, GNTI-122) from peripheral blood. Tresp are typically CD4+CD25- cells.

  • Labeling: Label the Tresp with a proliferation dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, which allows for the tracking of cell division by flow cytometry.

  • Co-culture: Co-culture the labeled Tresp with varying ratios of GNTI-122 cells in the presence of a polyclonal stimulus, such as anti-CD3/CD28 beads or antibodies, to induce T-cell proliferation.

  • Incubation: Incubate the co-culture for a period of 3 to 5 days to allow for T-cell proliferation.

  • Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of the Tresp is measured by the dilution of the proliferation dye. The percentage of suppression is calculated by comparing the proliferation of Tresp in the presence of GNTI-122 to the proliferation of Tresp alone.

Intensive Insulin Therapy Initiation and Management

Protocol for Initiating Intensive Insulin Therapy in Newly Diagnosed Adults: The initiation of intensive insulin therapy should be done in consultation with an endocrinologist and a diabetes care team. A typical protocol is as follows:

  • Total Daily Insulin Dose (TDD) Estimation: The initial TDD is typically estimated based on body weight, usually ranging from 0.4 to 1.0 units/kg/day.

  • Basal-Bolus Regimen:

    • Basal Insulin: Approximately 40-50% of the TDD is given as a long-acting (e.g., glargine, detemir, degludec) or intermediate-acting (NPH) insulin, usually administered once or twice daily.

    • Bolus Insulin: The remaining 50-60% of the TDD is divided among meals as a rapid-acting (e.g., lispro, aspart, glulisine) or short-acting (regular) insulin.

  • Carbohydrate Counting and Insulin-to-Carbohydrate Ratio (ICR): Patients are educated on how to count the carbohydrates in their meals. An initial ICR is estimated (e.g., the "500 rule": 500 / TDD = grams of carbohydrate covered by 1 unit of insulin) and is adjusted based on blood glucose monitoring.

  • Correction Factor (CF): A correction factor is established to correct for high blood glucose levels (e.g., the "1800 rule": 1800 / TDD = mg/dL drop in blood glucose from 1 unit of insulin).

  • Blood Glucose Monitoring: Frequent self-monitoring of blood glucose (SMBG) or the use of a continuous glucose monitor (CGM) is essential for adjusting insulin doses and achieving glycemic targets.

  • Dose Adjustments: Insulin doses are regularly reviewed and adjusted based on blood glucose readings, dietary intake, physical activity, and other factors.

Mandatory Visualizations

GNTI122_Mechanism cluster_0 Patient's Blood cluster_1 GNTI-122 Manufacturing cluster_2 GNTI-122 EngTreg cluster_3 Pancreas CD4+ T-cell CD4+ T-cell Genetic Engineering Genetic Engineering CD4+ T-cell->Genetic Engineering Isolation Expansion Expansion Genetic Engineering->Expansion Stable FOXP3 Stable FOXP3 Islet-Specific TCR Islet-Specific TCR CISC CISC Beta Cell Beta Cell Stable FOXP3->Beta Cell Suppression Effector T-cell Effector T-cell Stable FOXP3->Effector T-cell Inhibition Islet-Specific TCR->Beta Cell Homing CISC->Stable FOXP3 Survival Signal (with Rapamycin) Effector T-cell->Beta Cell Attack

Caption: Mechanism of Action of GNTI-122 EngTreg Therapy.

Insulin_Therapy_Workflow Diagnosis of T1D Diagnosis of T1D Initiate Insulin Therapy Initiate Insulin Therapy Diagnosis of T1D->Initiate Insulin Therapy Estimate TDD Estimate TDD Initiate Insulin Therapy->Estimate TDD Basal-Bolus Regimen Basal-Bolus Regimen Estimate TDD->Basal-Bolus Regimen Blood Glucose Monitoring Blood Glucose Monitoring Basal-Bolus Regimen->Blood Glucose Monitoring Dose Adjustment Dose Adjustment Blood Glucose Monitoring->Dose Adjustment Feedback Loop Dose Adjustment->Basal-Bolus Regimen Achieve Glycemic Control Achieve Glycemic Control Dose Adjustment->Achieve Glycemic Control

References

Independent Validation of NTE-122 Dihydrochloride: A Comparative Analysis of ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NTE-122 dihydrochloride, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, with other compounds in its class. The following sections present a summary of its activity based on available preclinical data and a comparative analysis with other notable ACAT inhibitors, Avasimibe and Pactimibe. This information is intended to support researchers in evaluating its potential for further investigation in the context of atherosclerosis and hypercholesterolemia.

Comparative Efficacy of ACAT Inhibitors

The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to other well-documented ACAT inhibitors.

CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy (Animal Model)Key Findings
This compound ACAT1.2 - 9.6 nM (various rabbit and rat tissues)[1][2]Cholesterol-fed rats and rabbitsDose-dependently lowered total cholesterol in plasma and liver. Reduced atherosclerotic lesion area in the aortic arch and thoracic aorta of rabbits[3][4].
Avasimibe (CI-1011) ACAT1 and ACAT2IC50 of 24 µM for ACAT1 and 9.2 µM for ACAT2[5]Cholesterol-fed animalsReduced plasma cholesterol, primarily the non-HDL fraction. In human trials, it did not show a favorable effect on atherosclerosis and, in some cases, increased LDL cholesterol[6][7].
Pactimibe ACATNot specified in available resultsHamsters and monkeysShowed serum cholesterol-lowering activities in animal models[8]. However, a Phase 3 clinical trial (CAPTIVATE) was terminated as it did not reduce the progression of carotid artery disease and was associated with an increased incidence of cardiovascular events[9].
YM17E ACATIC50 of 44 nM in rabbit liver microsomes[10]Healthy male volunteersShowed a decrease in serum cholesterol at higher doses, but was associated with side effects like diarrhea[11].

Mechanism of Action: The Role of ACAT Inhibition in Atherosclerosis

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a critical role in cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In the context of atherosclerosis, ACAT activity within macrophages in the arterial wall contributes to the formation of foam cells, a key component of atherosclerotic plaques. By inhibiting ACAT, compounds like NTE-122 aim to prevent the accumulation of cholesteryl esters in macrophages, thereby potentially slowing the progression of atherosclerosis.

ACAT_Pathway cluster_macrophage Macrophage cluster_inhibition Therapeutic Intervention LDL Low-Density Lipoprotein (LDL) Free_Cholesterol Free Cholesterol LDL->Free_Cholesterol Uptake ACAT ACAT Free_Cholesterol->ACAT Efflux Cholesterol Efflux (to HDL) Free_Cholesterol->Efflux Efflux Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplets NTE122 NTE-122 NTE122->ACAT Inhibition

ACAT inhibition by NTE-122 in macrophages.

Experimental Protocols

The following are generalized experimental protocols for the evaluation of ACAT inhibitors, based on the methodologies described in the cited preclinical studies for NTE-122 and other similar compounds.

In Vitro ACAT Inhibition Assay
  • Enzyme Source Preparation: Microsomes are prepared from the livers or aortas of control and cholesterol-fed animals (e.g., rabbits or rats) through differential centrifugation.

  • Assay Reaction: The microsomal protein is incubated with a reaction mixture containing a buffer (e.g., phosphate buffer), bovine serum albumin, and the test compound (NTE-122 or other inhibitors) at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, [14C]oleoyl-CoA.

  • Incubation and Termination: The reaction is allowed to proceed at 37°C for a specified time and is then terminated by the addition of a stop solution (e.g., isopropanol/heptane).

  • Extraction and Quantification: The formed cholesteryl [14C]oleate is extracted with a nonpolar solvent (e.g., heptane) and quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of ACAT activity (IC50) is calculated from the dose-response curve.

In Vivo Evaluation in a Rabbit Model of Atherosclerosis
  • Animal Model: Male New Zealand White rabbits are fed a high-cholesterol diet (e.g., 1% cholesterol) to induce hypercholesterolemia and atherosclerosis.

  • Drug Administration: this compound is administered orally once daily at various doses (e.g., 1, 3, and 10 mg/kg/day) for a specified period (e.g., 8 weeks). A control group receives the vehicle.

  • Blood Sampling and Analysis: Blood samples are collected at regular intervals to measure plasma total cholesterol, HDL cholesterol, and triglycerides.

  • Tissue Collection and Analysis: At the end of the study, the animals are euthanized, and the liver and aorta are collected. The liver is analyzed for cholesterol and triglyceride content. The aorta is stained (e.g., with Sudan IV) to visualize atherosclerotic lesions, and the lesion area is quantified.

  • Data Analysis: The effects of NTE-122 on plasma and tissue lipid levels and the extent of atherosclerotic lesions are compared between the treated and control groups.

Experimental Workflow for ACAT Inhibitor Evaluation

The preclinical evaluation of a novel ACAT inhibitor like NTE-122 typically follows a structured workflow to establish its potency, efficacy, and mechanism of action.

workflow cluster_preclinical Preclinical Evaluation Workflow In_Vitro In Vitro Studies (ACAT Inhibition Assay) Cell_Based Cell-Based Assays (Macrophage Foam Cell Formation) In_Vitro->Cell_Based In_Vivo In Vivo Animal Models (Hypercholesterolemic Rabbits/Rats) Cell_Based->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox

A generalized workflow for preclinical evaluation.

Conclusion

Preclinical data indicates that this compound is a potent inhibitor of ACAT with significant cholesterol-lowering and anti-atherosclerotic effects in animal models.[1][2][3][4] However, the clinical development of other ACAT inhibitors, such as Avasimibe and Pactimibe, was halted due to a lack of efficacy or adverse effects in humans.[7][9][12] These outcomes highlight the challenges in translating preclinical findings in this class of compounds to clinical success. Further independent validation and rigorous clinical studies would be necessary to determine the therapeutic potential of this compound in the treatment of cardiovascular diseases.

References

Reproducibility of NTE-122 dihydrochloride findings

Pioneering Cell Therapy GNTI-122 Poised to Revolutionize Type 1 Diabetes Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - A novel investigational cell therapy, GNTI-122, is emerging as a potential game-changer in the treatment of Type 1 Diabetes (T1D). Developed by GentiBio, this engineered regulatory T cell (EngTreg) therapy is designed to halt the autoimmune destruction of pancreatic beta cells, offering the prospect of preserving the body's natural ability to produce insulin. This comparison guide provides an in-depth look at GNTI-122, benchmarking it against current standard-of-care treatments and other cell-based therapies for T1D.

GNTI-122 is an autologous cell therapy created from a patient's own blood cells.[1] It is engineered to address key limitations of previous regulatory T cell therapies. The therapy is designed to stably express FOXP3, a key protein for Treg function, target specific antigens found on pancreatic islets, and incorporates a chemically inducible signaling complex (CISC) that provides essential IL-2 signaling support, activated by the drug rapamycin.[2][3][4] This innovative approach aims to create a highly selective, potent, and durable immunomodulatory effect directly at the site of autoimmune attack.[5]

A Phase 1 clinical trial, named the POLARIS study (NCT06919354), is anticipated to begin in the second half of 2025 to evaluate the safety, tolerability, and biological activity of GNTI-122 in adults recently diagnosed with T1D.[6][7]

GNTI-122 in Context: A Comparative Overview

To understand the potential impact of GNTI-122, it is essential to compare it with existing therapeutic strategies for Type 1 Diabetes.

TherapyMechanism of ActionEfficacyKey AdvantagesKey Disadvantages
GNTI-122 (EngTreg Therapy) Autologous engineered regulatory T cells that suppress the autoimmune attack on pancreatic beta cells.[2][3]Preclinical data suggests potent suppression of effector T cells and prevention of diabetes progression in mouse models.[8][9] Clinical data is not yet available.Aims to be a one-time, potentially curative treatment by addressing the root autoimmune cause.[1][7] Highly targeted to the pancreas, potentially minimizing systemic immunosuppression.[3][5]Investigational therapy with no long-term human safety or efficacy data yet. Requires a complex and individualized manufacturing process (leukapheresis and cell engineering).[1]
Insulin Therapy Exogenous insulin replacement to manage blood glucose levels.[10][11][12]Effective in managing blood glucose but does not halt the underlying autoimmune disease. Requires lifelong administration.Well-established and widely available. Various formulations and delivery systems (injections, pumps) offer flexibility.[10][13]Does not address the autoimmune cause of T1D. Risk of hypoglycemia and hyperglycemia. Requires constant monitoring and dose adjustments.[10][11] Long-term complications can still occur.[5]
Lantidra (Allogeneic Islet Cell Therapy) Infusion of pancreatic islet cells from deceased donors to produce insulin.[14]In clinical trials, a percentage of patients achieved insulin independence for a period.Can restore endogenous insulin production, eliminating the need for insulin injections in some patients.[14]Requires lifelong immunosuppression to prevent rejection of the donor cells. Limited by the availability of deceased donor pancreases. Potential for adverse effects from the infusion procedure and immunosuppressive drugs.[14]
Tzield™ (Teplizumab-mzwv) A disease-modifying therapy that delays the onset of clinical T1D in at-risk individuals.[11]Clinically proven to delay the onset of T1D by approximately two years in a specific at-risk population.[11]First approved therapy to delay the progression of T1D.Not a curative treatment. Does not eliminate the need for insulin once clinical T1D develops. Efficacy is in delaying onset, not reversing established disease.
Other Investigational Cell Therapies (e.g., Stem Cell-Derived Islets) Replacement of destroyed beta cells with insulin-producing cells derived from stem cells.[15][16][17]Early clinical trials have shown promise, with some participants no longer needing insulin.[18]Potential for a renewable and scalable source of insulin-producing cells, overcoming the limitation of donor availability.[15]Still in early stages of clinical development. Requires immunosuppression to prevent rejection. Long-term safety and durability are still under investigation.[16][18]

Signaling Pathways and Experimental Workflows

The development of GNTI-122 is based on a sophisticated understanding of the immune signaling pathways that drive Type 1 Diabetes and the mechanisms by which regulatory T cells can restore balance.

Pathogenesis of Type 1 Diabetes

T1D_Pathogenesis cluster_autoimmunity Autoimmune Attack Autoreactive T cells Autoreactive T cells Pancreatic Beta Cells Pancreatic Beta Cells Autoreactive T cells->Pancreatic Beta Cells Attack and Destroy Insulin Production Insulin Production Pancreatic Beta Cells->Insulin Production Responsible for Hyperglycemia Hyperglycemia Pancreatic Beta Cells->Hyperglycemia Insulin Production->Hyperglycemia Prevents

Caption: Autoimmune destruction of pancreatic beta cells in Type 1 Diabetes.

GNTI-122 Mechanism of Action

GNTI122_Mechanism cluster_therapy GNTI-122 Therapy GNTI-122 (EngTregs) GNTI-122 (EngTregs) Autoreactive T cells Autoreactive T cells GNTI-122 (EngTregs)->Autoreactive T cells Suppress Pancreatic Beta Cells Pancreatic Beta Cells Autoreactive T cells->Pancreatic Beta Cells Attack Halted Preserved Insulin Production Preserved Insulin Production Pancreatic Beta Cells->Preserved Insulin Production

Caption: GNTI-122 suppresses autoreactive T cells to protect beta cells.

Experimental Protocols and Manufacturing Workflow

The production of GNTI-122 is a multi-step process that involves collecting a patient's own T cells and genetically engineering them.

GNTI-122 Manufacturing Workflow

GNTI122_Workflow Patient Leukapheresis Patient Leukapheresis Isolation of CD4+ T cells Isolation of CD4+ T cells Patient Leukapheresis->Isolation of CD4+ T cells Gene Editing (Dual HDR) Gene Editing (Stable FOXP3, Islet-Specific TCR, CISC) Isolation of CD4+ T cells->Gene Editing (Dual HDR) Expansion of EngTregs Expansion of EngTregs Gene Editing (Dual HDR)->Expansion of EngTregs Quality Control Quality Control Expansion of EngTregs->Quality Control Cryopreservation Cryopreservation Quality Control->Cryopreservation Infusion back into Patient Infusion back into Patient Cryopreservation->Infusion back into Patient

References

Safety Operating Guide

Proper Disposal of NTE-122 Dihydrochloride: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

The proper disposal of any chemical compound is paramount to ensuring laboratory safety and environmental protection. For NTE-122 dihydrochloride, a specific Safety Data Sheet (SDS) was not publicly available through standard searches. In such instances, it is imperative to treat the substance with a high degree of caution and follow a rigorous, safety-first protocol. The primary and most crucial step is to obtain the official SDS from the manufacturer or supplier of the compound. This document will contain specific and detailed information regarding the hazards, handling, and disposal of this compound.

In the absence of a specific SDS, the following general procedures should be implemented for the handling and disposal of a novel or uncharacterized research chemical. This guidance is designed to provide a framework for safe operations until specific information can be obtained.

General Protocol for Disposal of Research Chemicals without a Specific SDS

Researchers, scientists, and drug development professionals should adhere to the following step-by-step process to manage the disposal of chemicals like this compound when a detailed SDS is not immediately accessible.

Initial Hazard Assessment and Precautionary Measures

Assume the compound is hazardous. Until proven otherwise, handle the substance as if it possesses multiple hazardous properties. This includes, but is not limited to, potential toxicity, corrosivity, and reactivity.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling the substance. This serves as the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A lab coat, fully buttoned.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of powders or vapors.
Waste Segregation and Containment

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Dedicated Waste Container: Use a new, clean, and chemically compatible container specifically for this compound waste. Do not mix it with other waste streams.

  • Secure Closure: Ensure the container has a tightly sealing lid to prevent spills or the release of vapors.

  • Clear Labeling: Label the container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number, if known (e.g., 218926-20-8)

    • An accumulation start date

    • The primary hazard(s) (e.g., "Caution: Hazard Not Fully Characterized")

Consultation with Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is the definitive resource for guidance on chemical waste disposal.

  • Contact EHS: Before generating the waste, if possible, and certainly before disposal, contact your EHS office.

  • Provide Information: Inform them about the new chemical, that a specific SDS is not currently available, and that you are treating it as a hazardous substance.

  • Follow EHS Guidance: EHS will provide specific instructions on how to store and dispose of the waste in accordance with institutional policies and local, state, and federal regulations. They will arrange for the collection and proper disposal by a certified hazardous waste management company.

Experimental Workflow for Disposal of an Uncharacterized Compound

The following diagram outlines the logical steps to be taken when faced with the disposal of a chemical for which the specific hazards are not immediately known.

Caption: Disposal workflow for a laboratory chemical with an unavailable SDS.

By adhering to this cautious and systematic approach, researchers can maintain a safe laboratory environment and ensure that all chemical waste is managed in a compliant and responsible manner. The fundamental principle is to always prioritize safety and seek expert guidance from your institution's EHS department when information is lacking.

Essential Safety and Operational Guide for Handling NTE-122 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of NTE-122 dihydrochloride, a potent research compound. Given the absence of specific hazard data for this novel substance, a highly cautious approach is mandated. The following procedures are based on established best practices for managing hazardous chemicals of unknown toxicity in a research and development setting.

Hazard Assessment and Precautionary Principle

Due to the lack of specific toxicological data for this compound, it must be handled as a potent, hazardous substance. A thorough risk assessment should be conducted before any handling.[1][2] This involves evaluating the potential routes of exposure (inhalation, skin contact, ingestion) and implementing control measures to minimize risk.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Respiratory NIOSH-approved respiratorA fitted N95 or higher-level respirator is necessary to prevent inhalation of fine particles. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Eyes and Face Chemical splash goggles and face shieldGoggles must be worn at all times to protect against splashes.[3] A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a splash hazard.[1][3]
Hands Double-gloving with chemically resistant glovesAn inner pair of nitrile gloves should be worn, with a second, heavier-duty pair of chemically resistant gloves (e.g., neoprene or butyl rubber) over them.[1] Gloves must be changed immediately upon contamination.[1]
Body Flame-resistant lab coat and disposable gownA flame-resistant lab coat is standard for all laboratory work.[3] A disposable gown should be worn over the lab coat to provide an easily removable barrier in case of a spill.
Feet Closed-toe shoes and shoe coversNon-porous, closed-toe shoes are mandatory in the laboratory.[3][4] Disposable shoe covers should be worn to prevent the tracking of contaminants out of the handling area.

Operational Plan for Handling this compound

This step-by-step protocol outlines the safe handling of this compound from receipt to immediate use.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leaks in a designated receiving area.
  • Wear appropriate PPE (at a minimum, safety glasses and gloves) during unpacking.
  • Verify that the primary container is sealed and intact.
  • Transport the sealed container to the designated storage area.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
  • The storage location should be clearly labeled with the compound's identity and hazard warnings.
  • Access to the storage area should be restricted to authorized personnel.

3. Weighing and Aliquoting (in a chemical fume hood):

  • Perform all manipulations of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
  • Before starting, decontaminate the work surface of the fume hood.
  • Use disposable weighing boats and spatulas to prevent cross-contamination.
  • Carefully weigh the desired amount of the compound, avoiding the creation of dust.
  • If preparing a stock solution, add the solvent to the weighed powder slowly to avoid splashing.
  • Seal the primary container and any prepared solutions immediately after use.

4. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
  • Ensure that all glassware and equipment are clean and appropriate for the intended use.
  • Clearly label all solutions containing this compound with the compound name, concentration, and date.

5. Spill and Emergency Procedures:

  • In case of a small spill, alert personnel in the immediate area and evacuate if necessary.
  • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
  • Carefully collect the absorbed material into a designated hazardous waste container.
  • Clean the spill area with an appropriate decontaminating solution.
  • For large spills, evacuate the laboratory immediately and contact the institutional safety office.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5]

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., used gloves, weighing boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
  • Do not mix incompatible waste streams.[5]

2. Container Management:

  • Waste containers must be made of a material compatible with the chemical waste and be in good condition with a secure, leak-proof lid.[5]
  • Containers should be stored in a designated satellite accumulation area within the laboratory.
  • Do not overfill liquid waste containers; leave at least 10% headspace to allow for expansion.[6]

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
  • Follow all institutional and local regulations for the labeling, storage, and pickup of hazardous waste.

Workflow for Handling this compound

G cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Compound b->c d Prepare Solution c->d e Conduct Experiment d->e Transfer to Experiment f Label All Samples e->f g Segregate Waste f->g Generate Waste h Decontaminate Work Area g->h i Doff PPE h->i j Dispose of Waste via EHS h->j

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NTE-122 dihydrochloride
Reactant of Route 2
Reactant of Route 2
NTE-122 dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。